(S)-Gossypol (acetic acid)
Description
BenchChem offers high-quality (S)-Gossypol (acetic acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Gossypol (acetic acid) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
acetic acid;7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde;sulfane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30O8.C2H4O2.H2S/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36;1-2(3)4;/h7-12,33-38H,1-6H3;1H3,(H,3,4);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDLJMCJMCCHOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O.CC(=O)O.S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36O10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-Gossypol (Acetic Acid): A Technical Guide to its Mechanism of Action as a Bcl-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Gossypol, the levorotatory enantiomer of gossypol and also known as AT-101, is a natural polyphenolic aldehyde derived from the cotton plant (Gossypium species). It has emerged as a promising agent in oncology due to its activity as a small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. This technical guide provides an in-depth overview of the mechanism of action of (S)-Gossypol, focusing on its role as a Bcl-2 inhibitor. The content herein is intended for researchers, scientists, and professionals involved in drug development and cancer biology.
Core Mechanism of Action: BH3 Mimesis
(S)-Gossypol functions as a BH3 mimetic, a class of small molecules that mimic the action of the BH3 domain of pro-apoptotic proteins.[1] The survival of many cancer cells is dependent on the overexpression of anti-apoptotic Bcl-2 family proteins, such as Bcl-2, Bcl-xL, and Mcl-1.[2] These proteins sequester pro-apoptotic effector proteins like Bax and Bak, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis.[2]
(S)-Gossypol binds with high affinity to a hydrophobic groove on the surface of anti-apoptotic Bcl-2 proteins, the same groove that normally binds the BH3 domain of pro-apoptotic proteins.[3] This competitive binding displaces the pro-apoptotic proteins, freeing Bax and Bak to oligomerize at the mitochondrial membrane. This leads to the formation of pores, MOMP, the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, and ultimately, the activation of the intrinsic caspase cascade, culminating in programmed cell death.[4] The (-)-enantiomer, (S)-Gossypol, is a more potent inducer of apoptosis than the (+)-enantiomer.[5]
Quantitative Data: Binding Affinities and Cellular Potency
The efficacy of (S)-Gossypol as a Bcl-2 inhibitor is underscored by its binding affinities for various anti-apoptotic Bcl-2 family members and its cytotoxic effects on a range of cancer cell lines.
Binding Affinity of (S)-Gossypol (AT-101) to Bcl-2 Family Proteins
| Target Protein | Binding Affinity (K_i) |
| Bcl-2 | High Affinity[5] |
| Bcl-xL | High Affinity[5] |
| Mcl-1 | High Affinity[5] |
| Bcl-w | High Affinity[6] |
Note: Specific K_i_ values for (S)-Gossypol across all Bcl-2 family members are not consistently reported in a single study. "High Affinity" indicates that multiple sources confirm potent binding. One study reported a K_i_ of 230 nM for AT-101 binding to the BH3 motif of major anti-apoptotic proteins.[7] For the racemic mixture of gossypol, K_i_ values of 0.2-0.3 mM for Bcl-2 and 0.5-0.6 µM for Bcl-xL have been reported, with the understanding that the (S)-enantiomer is the more active component.[8]
In Vitro Cytotoxicity of Gossypol in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| LAPC4 | Prostate Cancer | 3 - 5[9] |
| PC3 | Prostate Cancer | 3 - 5[9] |
| DU145 | Prostate Cancer | 3 - 5[9] |
| MM-231 | Triple-Negative Breast Cancer | 22.52 ± 0.67[7] |
| MM-468 | Triple-Negative Breast Cancer | 24.6 ± 1.79[7] |
| BxPC-3 | Pancreatic Cancer | ~14 (24h), ~6 (48h)[10] |
| MIA PaCa-2 | Pancreatic Cancer | ~15 (24h), ~10 (48h)[10] |
| Jurkat T | Leukemia | 1.9[5] |
| U937 | Leukemia | 2.4[5] |
Signaling Pathways and Experimental Workflows
(S)-Gossypol-Induced Apoptotic Signaling Pathway
Caption: (S)-Gossypol inhibits Bcl-2, leading to apoptosis.
Experimental Workflow for Validating (S)-Gossypol's Mechanism of Action
Caption: Workflow for studying (S)-Gossypol's mechanism.
Detailed Experimental Protocols
Fluorescence Polarization (FP) Assay for Binding Affinity
Objective: To determine the binding affinity of (S)-Gossypol for Bcl-2 family proteins.
Principle: FP measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger molecule. In this competitive assay, a fluorescently labeled BH3 peptide (tracer) is displaced from a Bcl-2 family protein by (S)-Gossypol, resulting in a decrease in fluorescence polarization.
Materials:
-
Recombinant Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Mcl-1)
-
Fluorescently labeled BH3 peptide (e.g., FITC-Bak BH3)
-
(S)-Gossypol (acetic acid)
-
Assay buffer (e.g., 20 mM Phosphate buffer, pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68)
-
Black, low-volume 384-well plates
-
Fluorescence plate reader with polarization filters
Procedure:
-
Prepare serial dilutions of (S)-Gossypol in assay buffer.
-
In each well of the 384-well plate, add the Bcl-2 family protein to a final concentration determined by prior titration (typically in the low nM range).
-
Add the fluorescently labeled BH3 peptide to a final concentration, also determined by titration (typically in the low nM range).
-
Add the serially diluted (S)-Gossypol or vehicle control.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure fluorescence polarization using the plate reader.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the (S)-Gossypol concentration and fitting the data to a sigmoidal dose-response curve. The Ki can then be calculated using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the association (k_on_) and dissociation (k_off_) rate constants of (S)-Gossypol binding to Bcl-2 family proteins.
Principle: SPR detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. A Bcl-2 family protein is immobilized on the chip, and (S)-Gossypol is flowed over the surface.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant Bcl-2 family proteins
-
(S)-Gossypol (acetic acid)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the Bcl-2 family protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of concentrations of (S)-Gossypol in running buffer.
-
Inject the different concentrations of (S)-Gossypol over the sensor surface and a reference flow cell.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections if necessary.
-
Analyze the sensorgrams using appropriate fitting models (e.g., 1:1 Langmuir binding) to determine k_on_, k_off_, and the dissociation constant (K_D_).
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Objective: To quantify apoptosis in cancer cells treated with (S)-Gossypol.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. PI is a fluorescent DNA intercalator that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
Materials:
-
Cancer cell line of interest
-
(S)-Gossypol (acetic acid)
-
Annexin V-FITC and PI staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of (S)-Gossypol for the desired time (e.g., 24, 48 hours). Include an untreated control.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Caspase-3/7 Activity Assay
Objective: To measure the activity of executioner caspases in (S)-Gossypol-treated cells.
Principle: This assay utilizes a luminogenic caspase-3/7 substrate. Cleavage of the substrate by active caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.
Materials:
-
Cancer cell line of interest
-
(S)-Gossypol (acetic acid)
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of (S)-Gossypol for the desired time.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
Conclusion
(S)-Gossypol (acetic acid) acts as a potent BH3 mimetic, directly targeting and inhibiting anti-apoptotic Bcl-2 family proteins. This action liberates pro-apoptotic effectors, leading to the induction of the mitochondrial pathway of apoptosis. The quantitative data on its binding affinities and cellular potency, combined with the detailed experimental protocols provided, offer a comprehensive framework for researchers and drug developers to further investigate and harness the therapeutic potential of this promising anti-cancer agent. Further research is warranted to fully elucidate its interactions with all Bcl-2 family members and its efficacy in a broader range of cancer models.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. High-throughput fluorescence polarization assay for chemical library screening against anti-apoptotic Bcl-2 family member Bfl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AT-101 induces apoptosis in CLL B cells and overcomes stromal cell–mediated Mcl-1 induction and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AT101 [(-)-Gossypol] Selectively Inhibits MCL1 and Sensitizes Carcinoma to BH3 Mimetics by Inducing and Stabilizing NOXA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Membrane interactions of apoptotic inhibitor Bcl-xL: What can be learned using fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Gossypol: A BH3 Mimetic Triggering Apoptosis in Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The evasion of apoptosis is a cardinal feature of cancer, making the restoration of this programmed cell death pathway a pivotal strategy in oncology. (S)-Gossypol, the levorotatory enantiomer of a naturally occurring polyphenol from cottonseed, has emerged as a promising small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. By functioning as a BH3 mimetic, (S)-Gossypol competitively binds to the BH3-binding groove of proteins such as Bcl-2, Bcl-xL, and Mcl-1, thereby liberating pro-apoptotic proteins and initiating the intrinsic apoptotic cascade. This guide provides a comprehensive technical overview of the role of (S)-Gossypol in apoptosis induction, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction: The Therapeutic Potential of BH3 Mimetics
Cancer cells frequently overexpress anti-apoptotic Bcl-2 family proteins, which sequesters pro-apoptotic "BH3-only" proteins and effector proteins like Bax and Bak, effectively disabling the mitochondrial pathway of apoptosis.[1][2][3] BH3 mimetics are a class of therapeutic agents designed to mimic the action of BH3-only proteins, thereby disrupting the inhibitory protein-protein interactions and reactivating the apoptotic machinery.[2][3][4] (S)-Gossypol (also known as AT-101) is a notable member of this class, demonstrating pro-apoptotic activity across a range of cancer types.[5][6][7]
Mechanism of Action of (S)-Gossypol
(S)-Gossypol exerts its pro-apoptotic effects by directly targeting the hydrophobic BH3-binding groove on the surface of anti-apoptotic Bcl-2 family members.[5][6] This competitive inhibition disrupts the sequestration of pro-apoptotic proteins, leading to a cascade of events culminating in programmed cell death.
The key steps in (S)-Gossypol-induced apoptosis are:
-
Inhibition of Anti-Apoptotic Bcl-2 Proteins: (S)-Gossypol binds with high affinity to Bcl-2, Bcl-xL, and to a lesser extent, Mcl-1.[8]
-
Liberation of Pro-Apoptotic Proteins: This binding displaces BH3-only proteins (e.g., Bim, Puma) and activator proteins (e.g., Bax, Bak) from their inhibitory complexes with anti-apoptotic proteins.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The freed Bax and Bak oligomerize in the outer mitochondrial membrane, forming pores that lead to MOMP.[9]
-
Release of Cytochrome c: MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[7]
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9. Caspase-9, in turn, activates effector caspases such as caspase-3 and caspase-7.[10][11]
-
Execution of Apoptosis: Activated effector caspases cleave a multitude of cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[10][12]
Quantitative Data on (S)-Gossypol Activity
The efficacy of (S)-Gossypol as a BH3 mimetic has been quantified through various in vitro assays. The following tables summarize key data on its binding affinities and its effects on cancer cell lines.
Table 1: Binding Affinities of Gossypol and its Derivatives to Anti-Apoptotic Bcl-2 Family Proteins
| Compound | Target Protein | Binding Affinity (Ki or IC50) | Reference |
| (±)-Gossypol | Bcl-xL | Ki: 0.5 - 0.6 µM | [13] |
| (±)-Gossypol | Bcl-2 | Ki: 0.2 - 0.3 mM | [13] |
| BI79D10 (Apogossypol Derivative) | Bcl-xL | IC50: 190 nM | [4] |
| BI79D10 (Apogossypol Derivative) | Bcl-2 | IC50: 360 nM | [4] |
| BI79D10 (Apogossypol Derivative) | Mcl-1 | IC50: 520 nM | [4] |
Table 2: Effects of (S)-Gossypol (AT-101) on Apoptosis Induction in Cancer Cell Lines
| Cell Line | Cancer Type | (S)-Gossypol Concentration | Effect | Quantitative Measurement | Reference |
| DU-145 | Prostate Cancer | 5 - 10 µM | Increased Apoptosis | Significantly enhanced DNA fragmentation | [12] |
| Chronic Lymphocytic Leukemia (CLL) cells | Leukemia | 20 µM (24 hours) | Apoptosis Induction | Median 72% apoptosis | [6] |
| BxPC-3 | Pancreatic Cancer | 10 µM (48 hours) | Apoptosis Induction | 84.0% of cells in apoptotic stage | [14] |
| MIA PaCa-2 | Pancreatic Cancer | 10 µM (48 hours) | Apoptosis Induction | 72.7% of cells in apoptotic stage | [14] |
| HT-29 | Colon Cancer | Not Specified | Increased Bax/Bcl-2 ratio | Dose-dependent increase | [10] |
| BxPC-3 and MIA PaCa-2 | Pancreatic Cancer | 10 µM (24 hours) | Caspase-3 Cleavage | Approximately 8-fold increase | [14] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of (S)-Gossypol's pro-apoptotic activity. Below are protocols for key experiments.
Annexin V Assay for Apoptosis Detection
This assay identifies one of the earliest events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
Materials:
-
Annexin V-FITC Conjugate
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometer
Procedure:
-
Cell Treatment: Culture cancer cells to the desired confluency and treat with various concentrations of (S)-Gossypol or vehicle control for the specified time.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the supernatant containing any floating apoptotic cells.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 106 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Bcl-2 Family Proteins and Cleaved Caspases
Western blotting is used to detect changes in the expression levels of key apoptotic proteins.
Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein Assay Kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer Buffer
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies (specific for Bcl-2, Bcl-xL, Mcl-1, Bax, Bak, cleaved caspase-3, cleaved PARP, and a loading control like β-actin or GAPDH)
-
HRP-conjugated Secondary Antibody
-
Chemiluminescent Substrate
-
Imaging System
Procedure:
-
Protein Extraction: Following treatment with (S)-Gossypol, wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine relative protein expression levels.
Caspase-3/7 Activity Assay
This assay measures the activity of the key executioner caspases, caspase-3 and -7.
Materials:
-
Caspase-Glo® 3/7 Assay Reagent (or similar)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in a white-walled 96-well plate at a density that will not result in over-confluence during the experiment.
-
Cell Treatment: Treat cells with (S)-Gossypol or vehicle control. Include a positive control for apoptosis induction (e.g., staurosporine).
-
Assay Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer. The luminescence is proportional to the amount of caspase activity.
Visualizing the Molecular Landscape
Diagrams are essential tools for conceptualizing the complex interactions in apoptosis and the workflows used to study them.
Signaling Pathway of (S)-Gossypol-Induced Apoptosis
Caption: Signaling pathway of (S)-Gossypol-induced apoptosis.
Experimental Workflow for Assessing Apoptosis
Caption: Experimental workflow for apoptosis assessment.
Conclusion and Future Directions
(S)-Gossypol represents a compelling example of a BH3 mimetic with the potential to overcome apoptosis resistance in cancer. Its ability to target multiple anti-apoptotic Bcl-2 family members underscores its broad therapeutic promise. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the apoptotic-inducing capabilities of (S)-Gossypol. Future research should focus on optimizing its delivery, exploring synergistic combinations with other anti-cancer agents, and identifying predictive biomarkers to guide its clinical application, ultimately aiming to translate its potent in vitro activity into tangible benefits for cancer patients.
References
- 1. Apogossypol Derivatives as Pan-active Inhibitors of Anti-apoptotic B-cell lymphoma/leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Apogossypol derivatives as antagonists of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AT-101 induces apoptosis in CLL B cells and overcomes stromal cell-mediated Mcl-1 induction and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gossypol induces Bax/Bak-independent activation of apoptosis and cytochrome c release via a conformational change in Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic cytotoxicity of Bcl-xL inhibitor, gossypol and chemotherapeutic agents in non-Hodgkin's lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular-Scale Investigations Reveal the Effect of Natural Polyphenols on BAX/Bcl-2 Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gossypol induces cell death by activating apoptosis and autophagy in HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apoptosis - Wikipedia [en.wikipedia.org]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Gossypol Induces Apoptosis of Human Pancreatic Cancer Cells via CHOP/Endoplasmic Reticulum Stress Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the binding affinity of (S)-Gossypol to Bcl-2 and Bcl-xL
An In-depth Technical Guide to the Binding Affinity of (S)-Gossypol with Bcl-2 and Bcl-xL
Introduction
Gossypol, a naturally occurring polyphenolic aldehyde derived from the cotton plant (genus Gossypium), has garnered significant interest in oncologic research.[1][2] It exists as two atropisomers, the (+)- and (-)-enantiomers, due to hindered rotation around the central binaphthyl bond.[2] The racemic mixture and its individual enantiomers have demonstrated potent anti-proliferative and pro-apoptotic effects across various cancer cell lines.[3][4] The primary mechanism of its anticancer activity is attributed to its function as a small-molecule inhibitor of the anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family, particularly Bcl-2 and Bcl-xL.[4][5][6] The (-)-enantiomer, also known as (S)-Gossypol, has been identified as the more biologically active form, exhibiting greater potency in inhibiting cancer cell growth.[3][6][7] This guide provides a detailed exploration of the binding affinity of (S)-Gossypol to Bcl-2 and Bcl-xL, the experimental methodologies used for its characterization, and the downstream signaling consequences of this molecular interaction.
The Role of Bcl-2 Family Proteins in Apoptosis
The Bcl-2 family of proteins are central regulators of the intrinsic pathway of apoptosis, or programmed cell death.[8][9] This family is comprised of both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bad, Bim).[8][10] In healthy cells, a dynamic equilibrium between these opposing factions prevents the unwarranted initiation of apoptosis. The anti-apoptotic proteins, often overexpressed in cancer cells, function by sequestering their pro-apoptotic counterparts, thereby preventing the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c, which is a critical step in the activation of the caspase cascade that executes cell death.[11][12]
Due to their pivotal role in cell survival, the anti-apoptotic Bcl-2 family proteins are validated targets for cancer therapy.[10][11] Small molecules that mimic the BH3 domain of pro-apoptotic proteins (known as BH3 mimetics) can bind to the hydrophobic groove of anti-apoptotic proteins like Bcl-2 and Bcl-xL, displacing pro-apoptotic proteins and triggering apoptosis.[4][5][10] Gossypol is recognized as one such BH3-mimetic inhibitor.[4][5]
Quantitative Analysis of Binding Affinity
The binding affinity of Gossypol and its enantiomers to Bcl-2 and Bcl-xL has been quantified using various biophysical and biochemical assays. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity, with lower values indicating tighter binding.
| Compound | Target Protein | Binding Affinity (Ki) | Notes |
| (±)-Gossypol (Racemic) | Bcl-xL | 0.5 - 0.6 µM | Racemic mixture of (+) and (-) enantiomers. |
| (±)-Gossypol (Racemic) | Bcl-2 | 0.2 - 0.3 mM | Exhibits significantly weaker binding to Bcl-2 compared to Bcl-xL.[13] |
| (-)-Gossypol [(S)-Gossypol] | Bcl-2, Bcl-xL | More potent inhibitor than the racemic mixture or (+)-enantiomer.[3][6] | Specific Ki values for the purified (-)-enantiomer are less commonly cited, but its enhanced biological activity is well-documented.[3][6][7] |
Mechanism of Action and Signaling Pathway
(S)-Gossypol exerts its pro-apoptotic effects by directly binding to the BH3-binding groove of anti-apoptotic proteins Bcl-2 and Bcl-xL. This competitive inhibition disrupts the sequestration of pro-apoptotic proteins like Bax and Bak. Once liberated, these effector proteins oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This event triggers the release of apoptogenic factors, including cytochrome c, into the cytosol. Cytochrome c then associates with Apaf-1 to form the apoptosome, which activates caspase-9, initiating a caspase cascade (including the executioner caspase-3) that culminates in the systematic dismantling of the cell.[4]
Concurrently, Gossypol's interaction with mitochondria can lead to increased production of reactive oxygen species (ROS) and depletion of ATP, further contributing to cellular stress and apoptosis induction.[5][14]
Experimental Protocols for Determining Binding Affinity
Several robust experimental techniques are employed to measure and characterize the binding interaction between small molecules like (S)-Gossypol and target proteins such as Bcl-2 and Bcl-xL.
Fluorescence Polarization (FP) Assay
This is a widely used, solution-based, homogeneous technique to monitor molecular interactions in real-time.
-
Principle: The assay measures the change in the polarization of fluorescent light emitted from a small fluorescently-labeled molecule (a probe or tracer) upon binding to a larger molecule (the protein). A small, unbound fluorescent probe tumbles rapidly in solution, resulting in low polarization. When bound to a large protein, its tumbling is restricted, leading to an increase in polarization.
-
Methodology:
-
A fluorescently labeled peptide corresponding to the BH3 domain of a pro-apoptotic protein (e.g., Bak or Bad) is used as a probe.
-
The probe is incubated with the target protein (Bcl-2 or Bcl-xL), resulting in a high polarization signal.
-
Increasing concentrations of a test compound (Gossypol) are added.
-
If the compound binds to the protein's BH3 groove, it displaces the fluorescent probe, causing a decrease in the polarization signal.
-
The concentration of the compound that displaces 50% of the bound probe is the IC50 value. This can be used to calculate the Ki.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information about molecular interactions.
-
Principle: The technique monitors changes in the chemical environment of specific atoms within the protein upon ligand binding. The [¹⁵N, ¹H]-HSQC (Heteronuclear Single Quantum Coherence) experiment is particularly useful.
-
Methodology:
-
A sample of uniformly ¹⁵N-labeled Bcl-xL or Bcl-2 protein is prepared.[10]
-
A baseline [¹⁵N, ¹H]-HSQC spectrum is recorded, where each peak corresponds to a specific amide group in the protein's backbone.
-
The unlabeled compound (Gossypol) is titrated into the protein sample.[10]
-
Spectra are recorded at each titration point.
-
Amide peaks corresponding to residues in or near the binding site will shift or broaden upon binding. This "chemical shift perturbation" confirms direct binding and maps the interaction site on the protein surface.
-
Determining Ki from IC50
The IC50 (half-maximal inhibitory concentration) is an operational parameter that depends on experimental conditions. The Ki (inhibition constant) is a thermodynamic constant that reflects the intrinsic binding affinity. The Cheng-Prusoff equation is commonly used to convert IC50 to Ki for competitive inhibitors.[15]
-
Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd)
-
Ki: Inhibition constant of the test compound.
-
IC50: Concentration of the compound that produces 50% inhibition.
-
[L]: Concentration of the fluorescent ligand (probe) used in the assay.
-
Kd: Dissociation constant of the fluorescent ligand-protein interaction.
-
Clinical Perspective and Future Directions
The potent pro-apoptotic activity of Gossypol led to the clinical development of its (-)-enantiomer, AT-101. Clinical trials have investigated AT-101 both as a monotherapy and in combination with standard chemotherapeutics and radiation across various cancers, including prostate, lung, and breast cancer.[4][6] While results have been mixed, some studies have shown potential benefits, particularly in sensitizing tumor cells to other treatments.[4][16][17] The ability of (-)-Gossypol to down-regulate Bcl-2 and Bcl-xL expression can potentially restore chemosensitivity in cancers that have developed resistance.[16][17]
Future research is focused on developing derivatives of Gossypol with improved pharmacokinetic profiles and reduced toxicity while retaining or enhancing binding affinity for anti-apoptotic proteins.[2] The detailed understanding of its binding mechanism at a molecular level continues to guide the rational design of next-generation BH3 mimetics.
Conclusion
(S)-Gossypol is a potent, naturally derived inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL. Its binding affinity, particularly for Bcl-xL, is in the sub-micromolar to low micromolar range. By functioning as a BH3 mimetic, it disrupts the sequestration of pro-apoptotic proteins, thereby triggering the intrinsic mitochondrial pathway of apoptosis. The characterization of this binding interaction, through robust experimental protocols like fluorescence polarization and NMR spectroscopy, has been crucial in validating its mechanism of action. While clinical translation has faced challenges, the study of (S)-Gossypol provides a foundational framework for targeting the Bcl-2 family of proteins in cancer therapy and continues to inform the development of novel, more effective anticancer agents.
References
- 1. Gossypol - Wikipedia [en.wikipedia.org]
- 2. Structure, properties of gossypol and its derivatives—from physiological activities to drug discovery and drug design - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. (-)-Gossypol Inhibits Growth and Promotes Apoptosis of Human Head and Neck Squamous Cell Carcinoma In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Synthesis and evaluation of Apogossypol Atropisomers as Potential Bcl-xL Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Gossypol Induces Apoptosis of Human Pancreatic Cancer Cells via CHOP/Endoplasmic Reticulum Stress Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Liposomes Containing (−)-Gossypol-Enriched Cottonseed Oil Suppress Bcl-2 and Bcl-xL Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
A Technical Guide to the Natural Occurrence and Extraction of Gossypol from Cotton Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of gossypol in cotton plants (Gossypium spp.), its biosynthesis, and detailed methodologies for its extraction and quantification. Gossypol, a polyphenolic aldehyde, is a significant secondary metabolite in cotton, playing a crucial role in the plant's defense mechanisms. It also holds considerable interest for pharmaceutical and medical applications due to its diverse biological activities.[1][2][3]
Natural Occurrence and Distribution of Gossypol
Gossypol is synthesized and stored in distinct pigment glands, which appear as small, dark spots distributed throughout the cotton plant.[4][5] These glands are present in most plant tissues, including the stems, leaves, flower buds, and seeds, with the notable exception of the pollen and seed coat.[4][5] The concentration of gossypol is highest in the seeds.[4]
The distribution and density of these gossypol glands, and consequently the gossypol content, vary significantly among different cotton species and even between cultivars of the same species.[5][6] For instance, Gossypium barbadense is known to have a particularly high number of gossypol glands.[5] Environmental factors such as climate and soil conditions can also influence gossypol levels.[6][7]
Gossypol exists in two forms: a free, biologically active form, and a bound form, where it is covalently linked to proteins, primarily through the epsilon-amino groups of lysine and arginine.[4][7] The free form is considered toxic.[7][8] Furthermore, gossypol is a mixture of two enantiomers, (+)-gossypol and (–)-gossypol, with the (–)-enantiomer being the more biologically active and toxic form.[4] The ratio of these enantiomers is genetically determined and varies between different Gossypium species.[4]
Quantitative Data on Gossypol Content
The following tables summarize the quantitative data on gossypol content in various parts of the cotton plant and different cotton varieties.
Table 1: Gossypol Content in Different Parts of the Cotton Plant
| Plant Part | Gossypol Content (% of dry weight) | Reference |
| Seeds (Whole) | 0.02 - 6.64% | [4] |
| Stems | Variable, generally lower than seeds | [4][9] |
| Leaves | Variable, generally lower than seeds | [4][9] |
| Flower Buds | Present in pigment glands | [4] |
| Roots | Significant site of biosynthesis | [2][3][10] |
| Embryo (Kernel) | 0 - 16 glands/mm² | [11] |
| Boll Walls (Carpels) | 0 - 85 glands/cm² | [11] |
Table 2: Free Gossypol Content in Different Cotton Varieties and Products
| Cotton Variety/Product | Free Gossypol Content | Reference |
| Gossypium hirsutum (Upland Cotton) Seeds | 33.8 - 47.0% of total gossypol is (-)-gossypol | [4] |
| Gossypium barbadense Seeds | Up to 3.4% (34 g/kg) | [4] |
| Gossypium hirsutum L. cv. Acala (1517-70) | Lower than OR19 cv. | [9] |
| Gossypium hirsutum L. cv. OR19 | Higher than Acala cv. | [9] |
| Whole Cottonseed | Can exceed 7,000 mg/kg | [4] |
| Cottonseed Meal (Solvent Extraction) | Up to 0.6% | [4] |
| Cottonseed Meal (Mechanical Pressure & Heat) | Approximately 0.06% | [4] |
| Non-Bt Cottonseed (JKCH 2245) | 4140 mg/kg | [12] |
| Bt Cottonseed (RCH-779 BG-II) | 1814 mg/kg | [12] |
Gossypol Biosynthesis
Gossypol is a terpenoid aldehyde derived from the isoprenoid pathway.[13] Recent studies have provided strong evidence that the primary site of gossypol biosynthesis is the root system of the cotton plant.[2][3] From the roots, it is then believed to be transported to the aerial parts of the plant for storage in the pigment glands.[14][15] Both glanded and glandless cotton varieties possess the ability to synthesize gossypol in their roots; however, the presence of pigment glands is essential for its accumulation in other tissues.[2][3]
The biosynthesis begins with the formation of the sesquiterpene precursor, farnesyl diphosphate (FPP). The enzyme (+)-δ-cadinene synthase then catalyzes the cyclization of FPP to (+)-δ-cadinene, a key intermediate.[13][16] A series of subsequent oxidation and dimerization steps lead to the final gossypol molecule.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Cotton roots are the major source of gossypol biosynthesis and accumulation - ProQuest [proquest.com]
- 3. Cotton roots are the major source of gossypol biosynthesis and accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gossypol Toxicity from Cottonseed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of Cotton Gland Development and Its Transcriptional Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gossypol Poisoning - Special Pet Topics - MSD Veterinary Manual [msdvetmanual.com]
- 7. extension.okstate.edu [extension.okstate.edu]
- 8. Gossypol Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 9. Identification and quantification of gossypol in cotton by using packed micro-tips columns in combination with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Gossypol - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. The gland localized CGP1 controls gland pigmentation and gossypol accumulation in cotton - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of the Anticancer Efficacy of (S)-Gossypol and Racemic Gossypol: A Technical Guide
Introduction
Gossypol, a naturally occurring polyphenolic aldehyde derived from the cotton plant (Gossypium species), has garnered significant interest in oncology for its potent anticancer properties.[1][2][3][4] The compound exists as a racemic mixture of two atropisomers due to restricted rotation around the binaphthyl bond: the dextrorotatory (+)-gossypol and the levorotatory (-)-gossypol, also known as (S)-Gossypol or AT-101.[1] While racemic gossypol has demonstrated broad anticancer activity, extensive research has indicated that the bioactivity resides primarily in the (-)-enantiomer.[3][5][6][7][8] The (-)-gossypol enantiomer is degraded more slowly, making it the more biologically active and potent form.[5][9]
This technical guide provides an in-depth comparison of the anticancer activity of (S)-Gossypol versus racemic gossypol, targeting researchers, scientists, and drug development professionals. It synthesizes quantitative data from preclinical studies, details key experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.
Core Mechanism of Action: Inhibition of Bcl-2 Family Proteins
The principal mechanism underlying gossypol's anticancer effect is the induction of apoptosis through the direct inhibition of anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family.[1][2] Gossypol functions as a small-molecule inhibitor, mimicking the Bcl-2 homology domain 3 (BH3) of pro-apoptotic proteins.[4][5][8]
By binding to a hydrophobic groove on the surface of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1, gossypol displaces pro-apoptotic proteins (e.g., Bak, Bax).[5][10][11][12] This displacement allows the pro-apoptotic effectors to oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in programmed cell death.[4][5][8] The (-)-enantiomer exhibits a higher binding affinity for these anti-apoptotic proteins, which accounts for its superior potency compared to the racemic mixture.[4][8]
Beyond apoptosis induction, gossypol's anticancer effects are also attributed to:
-
Induction of Autophagy: In some cancer cells, particularly those resistant to apoptosis, gossypol can trigger autophagic cell death.[1][3]
-
Cell Cycle Arrest: It can halt cell cycle progression, for instance by reducing the expression of cyclin D1.[4][7]
-
Inhibition of Angiogenesis: Gossypol has been shown to suppress vascular endothelial growth factor (VEGF).[5]
-
Modulation of Cellular Metabolism: It is a known inhibitor of lactate dehydrogenase (LDH), an enzyme crucial for anaerobic glycolysis.[8]
Caption: Gossypol's primary apoptotic signaling pathway.
Data Presentation: Comparative Anticancer Activity
Quantitative data consistently demonstrates the superior anticancer potency of the (-)-enantiomer of gossypol over the racemic mixture and the virtual inactivity of the (+)-enantiomer.
Table 1: Comparative In Vitro Anticancer Activity
| Cell Line | Cancer Type | Compound | Concentration (µM) | Effect (Inhibition of Proliferation) | Reference |
| Cancerous Epithelial Cells (cEC) | Breast Cancer | (+)-Gossypol | Up to 7.5 | No significant effect | [7] |
| Racemic Gossypol | 2.5 | 15% | [7] | ||
| 5.0 | 46% | [7] | |||
| 7.5 | 82% | [7] | |||
| (-)-Gossypol | 2.5 | 33% | [7] | ||
| 5.0 | 89% | [7] | |||
| 7.5 | 98% | [7] | |||
| Cancerous Stromal Cells (cSC) | Breast Cancer | (+)-Gossypol | Up to 5.0 | No significant effect | [7] |
| Racemic Gossypol | 2.0 | 17% | [7] | ||
| 3.0 | 28% | [7] | |||
| 5.0 | 56% | [7] | |||
| (-)-Gossypol | 2.0 | 29% | [7] | ||
| 3.0 | 51% | [7] | |||
| 5.0 | 72% | [7] | |||
| COLO 205 | Colon Cancer | Racemic Gossypol | 100 µg/mL (~193 µM) | ~81% reduction in cell viability after 24h | [13] |
| H460 | Lung Cancer | Apogossypol Derivative (BI79D10) | 0.68 µM (EC50) | 50% inhibition of cell growth | [14] |
| HeLa | Cervical Cancer | Racemic Gossypol | 3 µg/mL (~5.8 µM) | IC50 concentration determined | [15][16] |
Table 2: Comparative In Vivo Anticancer Activity
| Animal Model | Xenograft | Compound | Dosage & Administration | Outcome | Reference |
| Male BALB/c nude mice | PC-3 (Prostate) | (-)-Gossypol | 10 mg/kg/day (i.p.) | Significant tumor growth inhibition (T/C % = 39.9%) | [4] |
| SCID mice | VCaP (Prostate) | AT-101 (S-Gossypol) | 15 mg/kg, 5 days/week (p.o.) | Inhibited tumor growth, increased apoptosis | [3] |
| BALB/c mice | SALTO (Salivary Gland) | Racemic Gossypol | Intratumoral injection | Tumor growth inhibition | [1] |
| Mice | MCF-7 & MDA-MB-468 (Breast) | Racemic Gossypol | 10 mg/kg/day (i.p.) | Inhibition of tumor growth in both models | [1] |
| Mice | UM-SCC-1 (Head and Neck) | (-)-Gossypol | 5 mg/kg | Significant tumor growth suppression | [17] |
| 15 mg/kg | Significant tumor growth suppression | [17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate gossypol's activity.
Cell Viability / Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to generate a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Cancer cells (e.g., HeLa, COLO 205) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).[13][18]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of (S)-Gossypol, racemic gossypol, or a vehicle control (e.g., DMSO).[13][18] Cells are incubated for specified time periods (e.g., 2, 24, 48 hours).[13][19]
-
MTT Addition: An MTT stock solution is added to each well, and the plate is incubated for an additional 2-4 hours to allow for formazan crystal formation.[18]
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.[13][18]
-
Data Acquisition: The absorbance of each well is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.[13][18]
-
Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC50 values (the concentration of the drug that inhibits 50% of cell growth) are calculated from dose-response curves.
-
References
- 1. The potential roles of gossypol as anticancer agent: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. saspublishers.com [saspublishers.com]
- 5. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Gossypol Toxicity from Cottonseed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apogossypol Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. Gossypol decreased cell viability and down-regulated the expression of a number of genes in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apogossypol derivatives as antagonists of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rroij.com [rroij.com]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. Cottonseed-derived gossypol and ethanol extracts differentially regulate cell viability and VEGF gene expression in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Comparative Study of the Cytotoxic Effects and Oxidative Stress of Gossypol on Bovine Kidney and HeLa Cell Lines - Iranian Journal of Toxicology [ijt.arakmu.ac.ir]
Methodological & Application
Application Notes and Protocols for In Vitro Cell Viability Assays with (S)-Gossypol (Acetic Acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Gossypol, the levorotatory isomer of gossypol, is a natural polyphenolic aldehyde derived from the cotton plant (Gossypium spp.). Supplied as (S)-Gossypol (acetic acid) and also known as AT-101, it has garnered significant interest in oncology research for its potent anticancer properties.[1][2] (S)-Gossypol acts as a small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, including Bcl-2, Bcl-xL, and Mcl-1.[1] By mimicking the action of pro-apoptotic BH3-only proteins, (S)-Gossypol binds to the BH3-binding groove of these anti-apoptotic proteins, thereby neutralizing their function.[1] This disruption of the Bcl-2 protein family interaction leads to the activation of the intrinsic mitochondrial apoptosis pathway, making it a promising agent for cancer therapy.[3][4]
These application notes provide detailed protocols for assessing the in vitro cell viability and cytotoxicity of (S)-Gossypol (acetic acid) using two common colorimetric and luminescent assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Mechanism of Action of (S)-Gossypol
(S)-Gossypol functions as a BH3 mimetic, targeting the hydrophobic groove of anti-apoptotic Bcl-2 family proteins.[1] This binding prevents the sequestration of pro-apoptotic effector proteins like Bax and Bak. Unbound Bax and Bak can then oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and ultimately leading to programmed cell death, or apoptosis.[3]
Figure 1. Signaling pathway of (S)-Gossypol-induced apoptosis.
Data Presentation: In Vitro Efficacy of (S)-Gossypol (AT-101)
The following table summarizes the 50% inhibitory concentration (IC50) values of (S)-Gossypol (AT-101) in various cancer cell lines, as determined by in vitro cell viability assays.
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |
| MM-B1 | Malignant Mesothelioma | 48h | 9.30 | [5] |
| MM-B1 | Malignant Mesothelioma | 72h | 5.59 | [5] |
| H-Meso-1 | Malignant Mesothelioma | 48h | 9.24 | [5] |
| H-Meso-1 | Malignant Mesothelioma | 72h | 2.66 | [5] |
| MM-F1 | Malignant Mesothelioma | 48h | 9.32 | [5] |
| MM-F1 | Malignant Mesothelioma | 72h | 5.10 | [5] |
| #40a | Malignant Mesothelioma | 48h | 5.44 | [5] |
| #40a | Malignant Mesothelioma | 72h | 3.87 | [5] |
| UM-SCC | Head and Neck Squamous Cell Carcinoma | 6 days | 2-10 | [1] |
| Jurkat T | T-cell leukemia | Not Specified | 1.9 | [3] |
| U937 | Histiocytic lymphoma | Not Specified | 2.4 | [3] |
| Lymphoproliferative Malignancies | Various | Not Specified | 1.2-7.4 | [3] |
Experimental Protocols
Preparation of (S)-Gossypol (Acetic Acid) Stock Solution
(S)-Gossypol (acetic acid) is soluble in organic solvents such as DMSO, methanol, and ethanol, but insoluble in water.[4] For in vitro cell culture experiments, a concentrated stock solution is typically prepared in sterile DMSO.
Materials:
-
(S)-Gossypol (acetic acid) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Aseptically weigh the desired amount of (S)-Gossypol (acetic acid) powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 25 mg/mL).[6]
-
Vortex or sonicate the solution until the powder is completely dissolved.[6]
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color.[8]
Figure 2. Experimental workflow for the MTT assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
(S)-Gossypol (acetic acid) stock solution
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the (S)-Gossypol (acetic acid) stock solution in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT reagent to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. For adherent cells, be cautious not to disturb the formazan crystals. Add 100-150 µL of solubilization solution to each well. Pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[9] The assay involves adding a single reagent directly to the cells, which causes cell lysis and generates a luminescent signal that is proportional to the amount of ATP present.[9]
Figure 3. Experimental workflow for the CellTiter-Glo® assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates (white or black)
-
(S)-Gossypol (acetic acid) stock solution
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent, following the manufacturer's instructions.
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of the (S)-Gossypol (acetic acid) stock solution in complete culture medium. Add the diluted compound solutions to the wells. Include appropriate vehicle and no-cell controls.
-
Incubation: Incubate the plate for the desired treatment period.
-
Assay Protocol: a. Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[10] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10] c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10] d. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
Conclusion
The protocols outlined in these application notes provide a framework for the in vitro evaluation of (S)-Gossypol (acetic acid) on cell viability. The choice between the MTT and CellTiter-Glo® assays will depend on the specific experimental needs and available equipment. Adherence to these detailed methodologies will enable researchers to generate reliable and reproducible data on the cytotoxic and pro-apoptotic effects of this promising anticancer compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Gossypol Acetic Acid - LKT Labs [lktlabs.com]
- 5. Effect of the BH3 Mimetic Polyphenol (–)-Gossypol (AT-101) on the in vitro and in vivo Growth of Malignant Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 10. promega.com [promega.com]
Application Notes and Protocols for Inducing Apoptosis in Multiple Myeloma Cells using (S)-Gossypol (acetic acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. A key factor in the pathogenesis and chemoresistance of MM is the overexpression of anti-apoptotic proteins, particularly those of the B-cell lymphoma 2 (Bcl-2) family. (S)-Gossypol (acetic acid), also known as AT-101, is a natural polyphenolic compound derived from cottonseed that has emerged as a promising therapeutic agent for MM.[1][2][3] It functions as a small molecule inhibitor of Bcl-2 and Bcl-xL, acting as a BH3 mimetic to induce apoptosis in cancer cells.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the pro-apoptotic effects of (S)-Gossypol (acetic acid) on multiple myeloma cells.
Mechanism of Action
(S)-Gossypol induces apoptosis in multiple myeloma cells through a multi-faceted approach, primarily by targeting the intrinsic apoptotic pathway and modulating key signaling cascades.
-
Bcl-2 Family Inhibition: (S)-Gossypol binds to the BH3-binding groove of anti-apoptotic proteins Bcl-2 and Bcl-xL, preventing them from sequestering pro-apoptotic proteins like Bax and Bak.[1][4] This leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade.[2]
-
Modulation of Signaling Pathways:
-
IL-6 Signaling: (S)-Gossypol has been shown to inhibit the interleukin-6 (IL-6) signaling pathway, a critical survival pathway for MM cells. It achieves this by decreasing the phosphorylation of JAK2 and downstream effectors such as STAT3, p38MAPK, and ERK1/2.[5] This inhibition leads to the dephosphorylation of Bcl-2 and downregulation of Mcl-1, another anti-apoptotic protein.[2]
-
JNK Pathway: Gossypol can activate the c-Jun N-terminal kinase (JNK) signaling pathway. This activation can lead to a caspase-dependent apoptosis.[5][6] The death receptor DR5 has also been implicated as an upstream activator of the JNK pathway in gossypol-induced apoptosis.[5]
-
Quantitative Data Summary
The following tables summarize the quantitative effects of (S)-Gossypol (acetic acid) on multiple myeloma cells as reported in the literature.
Table 1: In Vitro Cytotoxicity of (S)-Gossypol (acetic acid) in Multiple Myeloma Cell Lines
| Cell Line | IC50 Value (µM) | Treatment Duration (hours) | Assay | Reference |
| U266 | 2.4 | 48 | MTT | [1] |
| Wus1 | 2.2 | 48 | MTT | [1] |
| KMS-11 | 3.9 | 72 | CellTiter Glo | [7] |
| RPMI-8226 | 2.0 | 72 | CellTiter Glo | [7] |
| Various MM Cell Lines | ~5 | Not Specified | MTT | [4] |
Table 2: Effects of (S)-Gossypol (acetic acid) on Apoptosis-Related Protein Expression and Activity
| Target Protein/Activity | Cell Line | Treatment Condition | Observed Effect | Reference |
| Bcl-2 Expression | U266 & Wus1 | 25 µM for 24 hours | 86.5 ± 1.2% decrease | [1] |
| Bcl-xL Expression | U266 & Wus1 | 25 µM for 24 hours | 35.9 ± 3.6% decrease | [1] |
| Caspase-3 Activation | U266 & Wus1 | 25 µM | Time-dependent increase | [8] |
| Caspase-9 Activation | U266 & Wus1 | 25 µM | Time-dependent increase | [8] |
| Bcl-2 (Ser-70) Phosphorylation | OPM2 | 5 µM | Attenuated | [2] |
| Mcl-1 Expression | OPM2 | 5 µM | Downregulated | [2] |
| Bax Expression | Myeloma cells | Not Specified | Time-dependent increase | [4] |
Experimental Protocols
Detailed methodologies for key experiments to assess (S)-Gossypol-induced apoptosis in multiple myeloma cells are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of (S)-Gossypol on multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., U266, RPMI-8226)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
(S)-Gossypol (acetic acid)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed multiple myeloma cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of (S)-Gossypol in culture medium and add 100 µL to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve gossypol).
-
Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1,000 x g for 5 minutes.
-
Carefully aspirate the supernatant without disturbing the formazan crystals.
-
Add 150 µL of solubilization solution to each well and pipette up and down to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated multiple myeloma cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest approximately 1-5 x 10⁵ cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
DNA Fragmentation (Ladder) Assay
This assay visualizes the characteristic internucleosomal cleavage of DNA that occurs during apoptosis.
Materials:
-
Treated and untreated multiple myeloma cells
-
Lysis buffer (e.g., TE Lysis Buffer)
-
Enzyme A (RNase A) and Enzyme B (Proteinase K) solutions
-
Ammonium Acetate Solution
-
Absolute ethanol (-20°C) and 70% ethanol
-
DNA Suspension Buffer
-
Agarose gel (1.5%) with ethidium bromide
-
TAE buffer
-
Gel electrophoresis system and UV transilluminator
Procedure:
-
Harvest 1-5 x 10⁶ cells by centrifugation.
-
Wash the cells with PBS.
-
Lyse the cells with 35 µL of TE Lysis Buffer.
-
Add 5 µL of Enzyme A Solution, mix, and incubate at 37°C for 10 minutes.
-
Add 5 µL of Enzyme B Solution, mix, and incubate at 50°C for 30 minutes.
-
Add 5 µL of Ammonium Acetate Solution and 100 µL of absolute ethanol. Incubate at -20°C for 15 minutes to precipitate the DNA.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Wash the DNA pellet with 70% ethanol and air dry.
-
Resuspend the DNA in 20-30 µL of DNA Suspension Buffer.
-
Load the samples onto a 1.5% agarose gel and perform electrophoresis.
-
Visualize the DNA fragments under UV light. A ladder-like pattern indicates apoptosis.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis.
Materials:
-
Treated and untreated multiple myeloma cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis system
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bcl-xL, anti-caspase-3, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein expression.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: (S)-Gossypol induced apoptosis signaling pathways in multiple myeloma.
Caption: General experimental workflow for studying (S)-Gossypol effects.
Conclusion
(S)-Gossypol (acetic acid) is a potent inducer of apoptosis in multiple myeloma cells, acting through the inhibition of Bcl-2 family proteins and modulation of crucial cell survival pathways. The protocols and data presented here provide a comprehensive guide for researchers to investigate and characterize the anti-myeloma effects of this promising compound. Further studies are warranted to explore its therapeutic potential, both as a single agent and in combination with other anti-myeloma therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. An update to DNA ladder assay for apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression profile of Bcl‐2 family proteins in newly diagnosed multiple myeloma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis DNA fragmentation analysis protocol | Abcam [abcam.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. bosterbio.com [bosterbio.com]
Application Notes and Protocols for In Vivo Efficacy Testing of (S)-Gossypol (acetic acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Gossypol (acetic acid), also known as AT-101, is a potent small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1][2] By binding to the BH3 domain of proteins such as Bcl-2, Bcl-xL, Bcl-W, and Mcl-1, (S)-Gossypol disrupts their inhibitory function, thereby promoting apoptosis in cancer cells.[2][3] This mechanism of action makes it a promising candidate for cancer therapy, particularly in tumors that overexpress these anti-apoptotic proteins.[2][4] These application notes provide detailed protocols for establishing animal models to test the in vivo efficacy of (S)-Gossypol (acetic acid).
Data Presentation: In Vivo Efficacy of (S)-Gossypol (acetic acid)
The following tables summarize quantitative data from preclinical studies evaluating the antitumor activity of (S)-Gossypol (acetic acid) in various cancer xenograft models.
| Cancer Type | Cell Line | Animal Model | Treatment Regimen | Outcome | Reference |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | UM-SCC-5, UM-SCC-10B | Orthotopic Xenograft (Mouse) | 5 and 15 mg/kg/day, intraperitoneal | Significant suppression of tumor growth. | [4] |
| Prostate Cancer | VCaP | SCID Mice Xenograft | 15 mg/kg, 5 days/week, oral | Inhibition of tumor growth. | [2] |
| Multiple Myeloma | MM1.S | SCID Mice Xenograft | 35 mg/kg, oral gavage, for 10 days (in combination) | Significantly reduced tumor burden. | [5] |
| Head and Neck Cancer | UM-SCC-17B | Humanized Xenograft (Mouse) | 10 mg/kg/day, oral gavage | Delayed tumor progression and treatment failure. | [6] |
| Parameter | Vehicle Control | (S)-Gossypol (5 mg/kg) | (S)-Gossypol (15 mg/kg) | p-value | Reference |
| HNSCC Tumor Growth | Progressive Growth | Suppressed Growth | Suppressed Growth | <0.05 | [4] |
| Mitotic Rate | High | Significantly Lower | Significantly Lower | <0.05 | [4] |
| Apoptotic Cell Percentage | Low | Increased | Increased | <0.05 | [4] |
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous tumor model in immunodeficient mice, a widely used method for evaluating the efficacy of anticancer agents in vivo.[3][7][8]
Materials:
-
Cancer cell line of interest (e.g., PC-3 for prostate cancer, A549 for lung cancer)
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID, 4-6 weeks old)[3]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
1 mL syringes with 23-25 gauge needles[9]
-
(S)-Gossypol (acetic acid)
-
Vehicle for (S)-Gossypol (e.g., DMSO, corn oil)
Procedure:
-
Cell Culture:
-
Culture cancer cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have a viability of >95% before harvesting.[7]
-
-
Cell Preparation for Injection:
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium, and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.[10] Keep the cell suspension on ice.
-
-
Subcutaneous Injection:
-
Tumor Monitoring and Measurement:
-
Measure tumor dimensions (length and width) twice weekly using calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[3]
-
Monitor the body weight and overall health of the mice regularly.
-
Protocol 2: Administration of (S)-Gossypol (acetic acid) and Efficacy Evaluation
Procedure:
-
Animal Grouping and Treatment Initiation:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups (n=6-10 mice per group).
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of (S)-Gossypol (acetic acid) in a suitable vehicle.
-
Administer (S)-Gossypol to the treatment group via the desired route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule (e.g., 10-35 mg/kg, daily for 21 days).[5][6]
-
Administer an equivalent volume of the vehicle to the control group.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Calculate the percentage of tumor growth inhibition (%TGI) using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
-
Pharmacodynamic Analysis (Optional):
-
Tumor tissue can be processed for further analysis, such as:
-
Immunohistochemistry (IHC): To detect changes in the expression of Bcl-2 family proteins and markers of apoptosis (e.g., cleaved caspase-3).
-
Western Blotting: To quantify the levels of target proteins in the signaling pathway.
-
TUNEL Assay: To measure the extent of apoptosis.
-
-
Visualizations
Caption: Experimental workflow for in vivo efficacy testing.
Caption: (S)-Gossypol's mechanism of action.
References
- 1. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Subcutaneous xenograft tumour model and xenograft mouse metastatic model [bio-protocol.org]
- 4. (-)-Gossypol Inhibits Growth and Promotes Apoptosis of Human Head and Neck Squamous Cell Carcinoma In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AT-101 Enhances the Antitumor Activity of Lenalidomide in Patients with Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LLC cells tumor xenograft model [protocols.io]
- 10. ROADMAPS: An Online Database of Response Data, Dosing Regimens, and Toxicities of Approved Oncology Drugs as Single Agents to Guide Preclinical In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-Gossypol (Acetic Acid) in Combination with Radiotherapy for Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Gossypol (acetic acid), also known as AT-101, is a polyphenolic compound derived from cottonseed that has garnered significant interest as a potential anticancer agent.[1][2][3][4][5] Its primary mechanism of action involves the inhibition of the Bcl-2 family of anti-apoptotic proteins, which are frequently overexpressed in various cancers and contribute to resistance to conventional therapies like radiotherapy.[1][6][7][8][9] By acting as a BH3 mimetic, (S)-Gossypol can restore the apoptotic potential of cancer cells, thereby sensitizing them to the cytotoxic effects of ionizing radiation.[1][3][9][10] This document provides detailed application notes and experimental protocols for investigating the synergistic effects of (S)-Gossypol in combination with radiotherapy for the treatment of solid tumors.
Mechanism of Action: Radiosensitization
(S)-Gossypol enhances the efficacy of radiotherapy through several key mechanisms:
-
Inhibition of Anti-Apoptotic Proteins: (S)-Gossypol binds to the BH3-binding groove of anti-apoptotic proteins like Bcl-2 and Bcl-xL, preventing them from sequestering pro-apoptotic proteins such as Bax and Bak.[7][8][9][10] This leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, ultimately inducing apoptosis.[3][10]
-
Induction of Apoptosis: By inhibiting Bcl-2 family proteins, (S)-Gossypol lowers the threshold for apoptosis induction by DNA-damaging agents like radiation.[1][7][11]
-
Depressed Double-Strand Break Repair: Some studies suggest that gossypol can inhibit the repair of DNA double-strand breaks (DSBs) induced by radiation, leading to increased cell death.[12]
-
Induction of Autophagy: In some cancer cell lines, gossypol has been shown to induce autophagic cell death.[13]
The following diagram illustrates the primary signaling pathway through which (S)-Gossypol radiosensitizes tumor cells.
Caption: Signaling pathway of (S)-Gossypol mediated radiosensitization.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the combination of (S)-Gossypol and radiotherapy.
Table 1: In Vitro Efficacy of (S)-Gossypol and Radiotherapy
| Cell Line | Cancer Type | (S)-Gossypol Conc. | Radiation Dose | Outcome Measure | Result | Reference |
| PC-3 | Prostate Cancer | 5 µM | 2-8 Gy | Apoptosis | Potent enhancement of radiation-induced apoptosis | [8] |
| PC-3 | Prostate Cancer | Not specified | Not specified | Growth Inhibition | Enhanced radiation-induced growth inhibition | [8] |
| FaDu | Pharynx Carcinoma | 1-2 µM | Not specified | Radiosensitivity | Strong radiosensitization | [12] |
| Du145 | Prostate Cancer | 1-2 µM | Not specified | Radiosensitivity | Strong radiosensitization | [12] |
| A549 | Lung Cancer | 1-2 µM | Not specified | Radiosensitivity | Intermediate response | [12] |
| H1299 | Lung Cancer | 1-2 µM | Not specified | Radiosensitivity | Almost no effect | [12] |
| MCF7 | Breast Cancer | 1-2 µM | Not specified | Radiosensitivity | Almost no effect | [12] |
| HeLa/bcl-2 | Cervical Cancer | Not specified | Not specified | Cytotoxicity | Increased cytotoxic effects of radiation | [6] |
Table 2: In Vivo Efficacy of (S)-Gossypol and Radiotherapy
| Animal Model | Cancer Type | (S)-Gossypol Dose | Radiation Regimen | Outcome Measure | Result | Reference |
| Nude mice with PC-3 xenografts | Prostate Cancer | Orally administered | X-ray irradiation | Tumor Regression | Significant enhancement of antitumor activity, leading to tumor regression | [8] |
| Nude mice with PC-3 xenografts | Prostate Cancer | Orally administered | X-ray irradiation | Apoptosis in tumors | Significantly more apoptotic cells induced in combination therapy | [8] |
| Nude mice with PC-3 xenografts | Prostate Cancer | Orally administered | X-ray irradiation | Angiogenesis | Significantly inhibited tumor angiogenesis | [8] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of (S)-Gossypol and radiotherapy.
Protocol 1: In Vitro Cell Viability and Radiosensitization Assay
This protocol outlines the steps for a clonogenic survival assay to determine the radiosensitizing effect of (S)-Gossypol on cancer cells.
Caption: Workflow for in vitro radiosensitization assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
(S)-Gossypol (acetic acid)
-
Vehicle control (e.g., DMSO)
-
6-well plates
-
X-ray irradiator
-
Crystal violet staining solution (0.5% in methanol)
-
Phosphate-buffered saline (PBS)
-
Methanol
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed an appropriate number of cells (e.g., 200-10,000 cells/well, depending on the radiation dose) into 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a non-toxic concentration of (S)-Gossypol or vehicle control for 24 hours prior to irradiation.
-
Irradiation: Irradiate the plates with single doses of X-rays (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: After irradiation, replace the medium with fresh complete medium and incubate the cells for 10-14 days, or until colonies are visible.
-
Staining: Wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with crystal violet solution for 15 minutes.
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group. Plot the SF against the radiation dose to generate cell survival curves.
Protocol 2: In Vivo Xenograft Tumor Growth Delay Study
This protocol describes an in vivo study to assess the efficacy of (S)-Gossypol and radiotherapy in a mouse xenograft model.
Caption: Workflow for in vivo tumor growth delay study.
Materials:
-
Nude mice (e.g., athymic NCr-nu/nu)
-
Cancer cell line of interest
-
Matrigel (optional)
-
(S)-Gossypol (acetic acid) formulated for oral gavage
-
X-ray irradiator with appropriate shielding for local tumor irradiation
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a mean volume of approximately 100 mm³, randomize the mice into treatment groups (e.g., vehicle control, (S)-Gossypol alone, radiation alone, (S)-Gossypol + radiation).
-
Treatment Administration:
-
(S)-Gossypol: Administer (S)-Gossypol daily by oral gavage for a specified period.
-
Radiotherapy: Deliver a fractionated course of radiation to the tumors. Anesthetize the mice and shield the rest of the body during irradiation.
-
-
Tumor Measurement and Body Weight: Measure tumor dimensions with calipers and calculate tumor volume (e.g., Volume = 0.5 x length x width²) every 2-3 days. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1000-1500 mm³).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth delay, which is the time it takes for tumors in the treatment groups to reach a certain volume compared to the control group.
Protocol 3: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol is for quantifying apoptosis in cells treated with (S)-Gossypol and/or radiation.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the treatments.
Conclusion
The combination of (S)-Gossypol (acetic acid) and radiotherapy represents a promising strategy for enhancing the treatment of solid tumors.[11][14][15] The protocols and data presented here provide a framework for researchers to further investigate this synergistic interaction. Further preclinical and clinical studies are warranted to optimize dosing and scheduling and to identify predictive biomarkers for response to this combination therapy.[1][2][4]
References
- 1. The potential roles of gossypol as anticancer agent: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. The potential roles of gossypol as anticancer agent: advances and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Bcl-2 inhibitors potentiate the cytotoxic effects of radiation in Bcl-2 overexpressing radioresistant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases [mdpi.com]
- 8. (-)-Gossypol enhances response to radiation therapy and results in tumor regression of human prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unlocking the Therapeutic Potential of BCL-2 Associated Protein Family: Exploring BCL-2 Inhibitors in Cancer Therapy [biomolther.org]
- 10. saspublishers.com [saspublishers.com]
- 11. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radiosensitization of tumour cell lines by the polyphenol Gossypol results from depressed double-strand break repair and not from enhanced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical trials of R-(-)-gossypol (AT-101) in newly diagnosed and recurrent glioblastoma: NABTT 0602 and NABTT 0702 | PLOS One [journals.plos.org]
- 14. mdpi.com [mdpi.com]
- 15. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of (S)-Gossypol (Acetic Acid) Stock Solutions for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-Gossypol is the biologically more potent enantiomer of Gossypol, a polyphenolic compound naturally occurring in the cotton plant (Gossypium genus).[1][2] It has garnered significant interest in oncologic research due to its activity as a potent anticancer agent. The primary mechanism of action for (S)-Gossypol involves the induction of apoptosis (programmed cell death) by inhibiting anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family, such as Bcl-2 and Bcl-xL.[3][4][5] Accurate and consistent preparation of (S)-Gossypol solutions is fundamental for achieving reproducible results in in vitro cell culture studies. This document provides a comprehensive protocol for the solubilization, storage, and preparation of working solutions of (S)-Gossypol (acetic acid) for experimental use.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of (S)-Gossypol (acetic acid) relevant to its use in cell culture.
| Parameter | Value | Reference(s) |
| Molecular Formula | C₃₂H₃₄O₁₀ | [4] |
| Molecular Weight | 578.61 g/mol | [4] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO), anhydrous | [4][6][7] |
| Solubility in DMSO | 25 mg/mL (approx. 43.2 mM) | [4][6] |
| Recommended Stock Concentration | 10 mM - 20 mM | |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months (sealed, protected from moisture) | [6] |
| Typical Working Concentration Range | 1 µM - 100 µM (approx. 0.6 µg/mL - 58 µg/mL) | [4][6][7][8] |
| Final Solvent Concentration Limit | ≤ 0.1% (v/v) in final culture medium is recommended | [9] |
Experimental Protocols
Protocol 1: Preparation of a 20 mM High-Concentration Stock Solution
This protocol describes the preparation of a 20 mM stock solution of (S)-Gossypol (acetic acid) in DMSO.
Materials and Equipment:
-
(S)-Gossypol (acetic acid) powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes
-
Sterile, single-use cryovials
-
Pipettors and sterile tips
-
Vortex mixer
-
Ultrasonic water bath
-
Personal Protective Equipment (PPE): lab coat, safety glasses, chemical-resistant gloves
Methodology:
-
Safety First: Conduct all manipulations in a chemical fume hood or on a bench with appropriate ventilation. Wear standard PPE.
-
Calculate Required Mass: Determine the mass of (S)-Gossypol (acetic acid) needed. To prepare 1 mL of a 20 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.020 mol/L × 0.001 L × 578.61 g/mol × 1000 = 11.57 mg
-
-
Weigh Compound: Accurately weigh 11.57 mg of (S)-Gossypol (acetic acid) powder and transfer it into a sterile microcentrifuge tube.
-
Add Solvent: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube. It is recommended to use newly opened DMSO as the solvent is hygroscopic, which can impact solubility.[6]
-
Ensure Complete Solubilization: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, place the tube in an ultrasonic water bath and sonicate until the solution is clear and yellow.[4][6]
-
Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into single-use aliquots (e.g., 20-50 µL) in sterile cryovials.
-
Store Properly: Store the aliquots protected from light at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[6]
Protocol 2: Preparation of Working Solutions for Cell Treatment
This protocol outlines the dilution of the high-concentration stock for direct application to cell cultures.
Methodology:
-
Thaw Stock Solution: Remove a single aliquot of the 20 mM (S)-Gossypol stock from the freezer and allow it to thaw completely at room temperature.
-
Prepare Final Dilution: Dilute the stock solution directly into pre-warmed, complete cell culture medium to achieve the desired final experimental concentration.
-
Example: To prepare 10 mL of medium with a final (S)-Gossypol concentration of 20 µM:
-
Use the formula: C₁V₁ = C₂V₂
-
(20,000 µM) × V₁ = (20 µM) × (10 mL)
-
V₁ = 200 / 20,000 = 0.01 mL = 10 µL
-
-
Add 10 µL of the 20 mM stock solution to 10 mL of culture medium.
-
-
Mix Thoroughly: Immediately after adding the compound, mix the medium gently but thoroughly by pipetting or inverting the tube to ensure a homogenous solution.
-
Prepare Vehicle Control: A vehicle control is essential to ensure that any observed cellular effects are due to the compound and not the solvent. Prepare a control medium containing the same final concentration of DMSO as the treated samples.
-
Example: Add 10 µL of pure DMSO to 10 mL of culture medium. This creates a final DMSO concentration of 0.1% (v/v).
-
-
Treat Cells: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of (S)-Gossypol or the vehicle control medium.
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from weighing the compound to treating the cells.
Caption: Workflow for preparing and using (S)-Gossypol solutions.
Primary Signaling Pathway
(S)-Gossypol primarily functions by directly inhibiting anti-apoptotic Bcl-2 family proteins. This action liberates pro-apoptotic proteins, leading to mitochondrial disruption and the activation of the caspase cascade, culminating in apoptosis.
Caption: (S)-Gossypol's mechanism of inducing apoptosis.
References
- 1. Gossypol - Wikipedia [en.wikipedia.org]
- 2. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The potential roles of gossypol as anticancer agent: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gossypol (acetic acid) - tcsc2310 - Taiclone [taiclone.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cottonseed-derived gossypol and ethanol extracts differentially regulate cell viability and VEGF gene expression in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gossypol decreased cell viability and down-regulated the expression of a number of genes in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Assessing Bcl-2 Inhibition by (S)-Gossypol Using Western Blot
Introduction
The B-cell lymphoma 2 (Bcl-2) protein is a central regulator of the intrinsic apoptotic pathway.[1] It functions by sequestering pro-apoptotic proteins like Bax and Bak, thereby preventing the release of mitochondrial cytochrome c and subsequent caspase activation.[2][3] In many forms of cancer, Bcl-2 is overexpressed, contributing to tumor cell survival and resistance to conventional therapies.[3] (S)-Gossypol, the levorotatory enantiomer of a naturally occurring polyphenol, has been identified as a potent inhibitor of anti-apoptotic Bcl-2 family proteins.[4][5] It acts as a BH3 mimetic, binding to the hydrophobic groove of Bcl-2 and displacing pro-apoptotic proteins, thus triggering apoptosis.[6] This application note provides a detailed protocol for assessing the inhibitory effect of (S)-Gossypol on Bcl-2 protein levels in cancer cells using the Western blot technique.
Principle
Western blotting is a powerful immunodetection technique used to identify and quantify specific proteins within a complex mixture, such as a cell lysate.[7] The workflow involves several key stages: protein extraction from cells, separation of proteins by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transfer of the separated proteins to a solid membrane, and detection of the target protein (Bcl-2) using specific primary and secondary antibodies.[8][9] By comparing the intensity of the Bcl-2 band in untreated (control) cells versus cells treated with (S)-Gossypol, a quantitative or semi-quantitative assessment of Bcl-2 inhibition can be achieved. A loading control, such as β-actin or GAPDH, is used to ensure equal protein loading across all lanes.
Quantitative Data Summary
The following table summarizes representative data on the effect of (S)-Gossypol on Bcl-2 protein expression and apoptosis induction in a cancer cell line. Data is presented as a dose-dependent response.
| (S)-Gossypol Conc. (µM) | Relative Bcl-2 Protein Level (Normalized to Control) | Caspase-3/7 Activity (Fold Change vs. Control) |
| 0 (Control) | 1.00 | 1.0 |
| 5 | 0.85 | 1.8 |
| 10 | 0.62 | 3.5 |
| 20 | 0.35 | 5.9[10] |
| 50 | 0.18 | 8.5[10] |
Note: The data presented are illustrative and may vary depending on the cell line, treatment duration, and specific experimental conditions.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway of Bcl-2-mediated apoptosis and the general workflow of the Western blot protocol.
Caption: Bcl-2 inhibition by (S)-Gossypol leads to apoptosis.
Caption: Standard workflow for Western blot analysis.
Detailed Experimental Protocol
This protocol is optimized for cultured cancer cells (e.g., HL-60, MDA-MB-231) treated with (S)-Gossypol.[11][12]
1. Materials and Reagents
-
Cell Line: Appropriate cancer cell line (e.g., HL-60 human leukemia cells).
-
(S)-Gossypol: Stock solution in DMSO (e.g., 10 mM).
-
Cell Culture Media: RPMI-1640, fetal bovine serum (FBS), penicillin-streptomycin.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: BCA Protein Assay Kit.
-
Loading Buffer: 4x Laemmli sample buffer with β-mercaptoethanol.
-
SDS-PAGE Gels: 12% polyacrylamide gels.
-
Running Buffer: 1x Tris-Glycine-SDS buffer.
-
Transfer Buffer: 1x Tris-Glycine buffer with 20% methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-Bcl-2 monoclonal antibody (1:1000 dilution).
-
Mouse anti-β-actin monoclonal antibody (1:5000 dilution, for loading control).
-
-
Secondary Antibodies:
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Wash Buffer: TBST.
2. Cell Culture and Treatment
-
Culture cells to approximately 70-80% confluency under standard conditions (37°C, 5% CO₂).
-
Treat cells with varying concentrations of (S)-Gossypol (e.g., 0, 5, 10, 20, 50 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO) corresponding to the highest concentration of gossypol used.
3. Protein Extraction (Cell Lysis)
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer with inhibitors to the culture dish. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (protein extract) and transfer it to a new tube. Avoid disturbing the pellet.
4. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal protein loading in the subsequent steps.
5. SDS-PAGE (Gel Electrophoresis)
-
Prepare protein samples by mixing 20-30 µg of protein with 4x Laemmli sample buffer.
-
Heat the samples at 95°C for 5-10 minutes to denature the proteins.[14]
-
Load the denatured protein samples and a molecular weight marker into the wells of a 12% SDS-PAGE gel.
-
Run the gel in 1x running buffer at 100-120 V until the dye front reaches the bottom of the gel.[8]
6. Protein Transfer (Western Blotting)
-
Activate a PVDF membrane by soaking it in methanol for 30 seconds, followed by equilibration in transfer buffer.
-
Assemble the transfer sandwich (sponge, filter paper, gel, membrane, filter paper, sponge) in transfer buffer, ensuring no air bubbles are trapped.
-
Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system (e.g., 100 V for 1 hour at 4°C).
7. Immunoblotting
-
After transfer, block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[9]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody against Bcl-2 (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.[14]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% milk in TBST) for 1 hour at room temperature.[13][14]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Repeat the immunoblotting process for the loading control (β-actin) on the same membrane after stripping or on a separate gel.
8. Detection and Analysis
-
Prepare the ECL detection reagent according to the manufacturer's protocol.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Analyze the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the Bcl-2 band to the corresponding β-actin band for each sample. Calculate the relative decrease in Bcl-2 expression compared to the untreated control.
References
- 1. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bcl-2 - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. (-)-Gossypol acts directly on the mitochondria to overcome Bcl-2- and Bcl-X(L)-mediated apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The potential roles of gossypol as anticancer agent: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]
- 9. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Efficacy and Toxicity Analysis of the Pan-Histone Deacetylase Inhibitor Gossypol for the Therapy of Colorectal Cancer or Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 12. Gossypol inhibits phosphorylation of Bcl-2 in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Western Blot Protocols and Recipes | Thermo Fisher Scientific - FR [thermofisher.com]
- 14. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
Application Notes: Analyzing Apoptosis Induced by (S)-Gossypol Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-Gossypol, a naturally occurring polyphenolic aldehyde derived from the cotton plant, has garnered significant interest as a potential anti-cancer agent.[1][2][3] Its primary mechanism of action involves the inhibition of the Bcl-2 family of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL.[1][4][5][6] By binding to the BH3 domain of these proteins, (S)-Gossypol disrupts their function, leading to the activation of the intrinsic apoptotic pathway.[1][7] This application note provides a detailed protocol for analyzing (S)-Gossypol-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining, a standard method for detecting and quantifying apoptotic cells.[8]
Mechanism of Action of (S)-Gossypol
(S)-Gossypol acts as a BH3 mimetic, effectively neutralizing the pro-survival function of anti-apoptotic Bcl-2 proteins.[1][7] This leads to a cascade of events including mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of caspases, ultimately resulting in programmed cell death.[7][9] The induction of apoptosis by gossypol has been observed in various cancer cell lines, including pancreatic, head and neck, and breast cancer.[5][6][10]
Data Presentation: Efficacy of (S)-Gossypol in Inducing Apoptosis
The following tables summarize the dose- and time-dependent effects of (S)-Gossypol on the induction of apoptosis in different cancer cell lines, as determined by flow cytometry.
Table 1: Apoptosis in Pancreatic Cancer Cells (BxPC-3 and MIA PaCa-2) after (S)-Gossypol Treatment [10]
| Cell Line | (S)-Gossypol (µM) | Treatment Time (h) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| BxPC-3 | 0 | 24 | 0.5 | 0.5 | 1.0 |
| 2 | 24 | 25.0 | 5.0 | 30.0 | |
| 5 | 24 | 40.0 | 10.0 | 50.0 | |
| 10 | 24 | 55.0 | 15.0 | 70.0 | |
| 10 | 48 | 60.0 | 24.0 | 84.0 | |
| MIA PaCa-2 | 0 | 24 | 1.2 | 2.0 | 3.2 |
| 2 | 24 | 30.5 | 8.3 | 38.8 | |
| 5 | 24 | 45.1 | 12.5 | 57.6 | |
| 10 | 24 | 60.2 | 15.5 | 75.7 | |
| 10 | 48 | 52.1 | 20.6 | 72.7 |
Table 2: Apoptosis in RAW264.7 Macrophage-like Cells after Gossypol Acetic Acid (GA) Treatment [11]
| GA (µmol/L) | Treatment Time (h) | Apoptotic Cells (%) |
| 0 | 24 | 4.7 |
| 25 | 24 | 30.3 |
| 30 | 24 | 63.5 |
| 35 | 24 | 79.4 |
Experimental Protocols
Materials
-
(S)-Gossypol
-
Cell line of interest (e.g., BxPC-3, MIA PaCa-2)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS), cold
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Protocol for Induction of Apoptosis
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment: Prepare various concentrations of (S)-Gossypol in complete cell culture medium. Remove the existing medium from the cells and add the (S)-Gossypol-containing medium. Include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the (S)-Gossypol.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48 hours) at 37°C in a 5% CO2 incubator.
Protocol for Annexin V and Propidium Iodide Staining
-
Cell Harvesting:
-
Suspension cells: Gently transfer the cells to a centrifuge tube.
-
Adherent cells: Aspirate the medium (which may contain apoptotic floating cells) and transfer to a centrifuge tube. Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[12][13]
Flow Cytometry Analysis
-
Controls:
-
Unstained cells
-
Cells stained with Annexin V-FITC only
-
Cells stained with Propidium Iodide only
-
-
Quadrant Analysis:
-
Lower Left (Annexin V- / PI-): Live cells
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper Left (Annexin V- / PI+): Necrotic cells (due to membrane damage not related to apoptosis)
-
Visualizations
Caption: (S)-Gossypol induced apoptotic signaling pathway.
Caption: Experimental workflow for flow cytometry analysis.
References
- 1. The potential roles of gossypol as anticancer agent: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gossypol - Wikipedia [en.wikipedia.org]
- 3. Structure, properties of gossypol and its derivatives—from physiological activities to drug discovery and drug design - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. (-)-Gossypol Inhibits Growth and Promotes Apoptosis of Human Head and Neck Squamous Cell Carcinoma In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposomes Containing (−)-Gossypol-Enriched Cottonseed Oil Suppress Bcl-2 and Bcl-xL Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. The aldehyde group of gossypol induces mitochondrial apoptosis via ROS-SIRT1-p53-PUMA pathway in male germline stem cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gossypol Induces Apoptosis of Human Pancreatic Cancer Cells via CHOP/Endoplasmic Reticulum Stress Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gossypol acetic acid induces apoptosis in RAW264.7 cells via a caspase-dependent mitochondrial signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. bdbiosciences.com [bdbiosciences.com]
Preclinical Study Design for (S)-Gossypol (acetic acid) in Glioblastoma Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for designing preclinical studies to evaluate the efficacy of (S)-Gossypol (acetic acid), also known as AT-101, in glioblastoma (GBM) models. (S)-Gossypol is a potent oral inhibitor of the Bcl-2 family of anti-apoptotic proteins, including Bcl-2, Bcl-xL, and Mcl-1.[1] By targeting these key regulators of apoptosis, (S)-Gossypol represents a promising therapeutic strategy for overcoming the profound chemoresistance characteristic of GBM.
Introduction to (S)-Gossypol in Glioblastoma
Glioblastoma is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal therapy. A key mechanism of GBM resistance to standard therapies like temozolomide (TMZ) and radiation is the overexpression of anti-apoptotic proteins of the Bcl-2 family. (S)-Gossypol, the more active R-(-)-enantiomer of gossypol, directly binds to the BH3 domain of these proteins, neutralizing their inhibitory effect on apoptosis and promoting cancer cell death.[1] Preclinical studies have demonstrated that (S)-Gossypol can induce apoptosis in GBM cells, suppress the growth of TMZ-resistant GBM tumor spheres, and act synergistically with both chemotherapy and radiation.[2] Furthermore, it has been shown to target glioma stem-like cells (GSCs), a subpopulation of cells believed to be responsible for tumor recurrence, by inhibiting signaling pathways such as Hedgehog and Notch.[3][4]
In Vitro Preclinical Study Design
An effective in vitro evaluation of (S)-Gossypol in glioblastoma models should encompass a variety of cell-based assays to characterize its cytotoxic and mechanistic effects, both as a monotherapy and in combination with other agents.
Cell Line Selection
A panel of well-characterized human glioblastoma cell lines should be utilized to account for the heterogeneity of the disease. Commonly used and commercially available GBM cell lines include:
-
U87MG: A widely used cell line, though its origin has been debated. It is sensitive to a variety of treatments.
-
U251: Another commonly used GBM cell line.
-
T98G: Known for its resistance to alkylating agents like temozolomide.
-
Patient-Derived Glioma-Initiating Cells (GICs): These cells are cultured as neurospheres and are considered to better recapitulate the properties of glioma stem cells.
Quantitative Data Summary: In Vitro Efficacy
The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) of gossypol in various glioblastoma cell lines.
| Cell Line | Compound | IC₅₀ (µM) | Exposure Time (h) | Assay | Reference |
| U87MG-luc2 | Gossypol | ~10 | 72 | MTT | [2] |
| U251 | Gossypol | ~12 | 72 | MTT | [2] |
| U373 | Gossypol | ~8 | 72 | MTT | [2] |
| U343 | Gossypol | ~15 | 72 | MTT | [2] |
| HUVEC | Gossypol | ~5 | 72 | MTT | [2] |
Note: IC₅₀ values can vary depending on the specific experimental conditions.
Experimental Protocols: In Vitro Assays
Detailed methodologies for key in vitro experiments are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of (S)-Gossypol on glioblastoma cell lines.
Protocol:
-
Seed glioblastoma cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of (S)-Gossypol (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by (S)-Gossypol.
Protocol:
-
Seed glioblastoma cells in a 6-well plate and treat with (S)-Gossypol at the desired concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Western Blot Analysis
Objective: To investigate the effect of (S)-Gossypol on the expression of apoptosis-related proteins.
Protocol:
-
Treat glioblastoma cells with (S)-Gossypol for the desired time and concentrations.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Bcl-xL, Mcl-1, cleaved caspase-3, cleaved PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
In Vivo Preclinical Study Design
Animal models are crucial for evaluating the in vivo efficacy, pharmacokinetics, and toxicity of (S)-Gossypol.
Animal Model Selection
-
Subcutaneous Xenograft Model: Human GBM cells (e.g., U87MG-luc2) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice). This model is useful for initial efficacy and tolerability studies.
-
Orthotopic (Intracranial) Xenograft Model: GBM cells are stereotactically injected into the brain of immunocompromised mice. This model more accurately mimics the tumor microenvironment and the challenges of drug delivery across the blood-brain barrier.
Quantitative Data Summary: In Vivo Efficacy
The following table summarizes the reported in vivo efficacy of gossypol in a subcutaneous glioblastoma xenograft model.
| Animal Model | Treatment Group | Tumor Volume Reduction vs. Control | Reference |
| Subcutaneous U87MG-luc2 | Gossypol (30 mg/kg) | Significant reduction | [2] |
| Subcutaneous U87MG-luc2 | TMZ (7.5 mg/kg) | Significant reduction | [2] |
| Subcutaneous U87MG-luc2 | Gossypol (30 mg/kg) + TMZ (7.5 mg/kg) | Greater reduction than single agents | [2] |
Experimental Protocol: In Vivo Efficacy Study
Objective: To evaluate the anti-tumor activity of (S)-Gossypol in an orthotopic glioblastoma mouse model.
Protocol:
-
Cell Implantation: Stereotactically implant luciferase-expressing U87MG cells (e.g., 1 x 10⁵ cells in 5 µL PBS) into the striatum of nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth weekly using bioluminescence imaging (BLI).
-
Treatment: Once tumors are established (detectable BLI signal), randomize the mice into treatment groups (e.g., vehicle control, (S)-Gossypol, TMZ, (S)-Gossypol + TMZ).
-
Drug Administration: Administer (S)-Gossypol orally (e.g., via gavage) at a predetermined dose and schedule. Administer TMZ via intraperitoneal injection.
-
Efficacy Endpoints:
-
Monitor tumor growth by BLI throughout the study.
-
Record animal body weight and clinical signs of toxicity.
-
The primary endpoint is overall survival.
-
-
Pharmacodynamic Analysis: At the end of the study, harvest the tumors for immunohistochemical analysis of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the preclinical study of (S)-Gossypol in glioblastoma.
Caption: Preclinical evaluation workflow for (S)-Gossypol in glioblastoma.
Caption: Mechanism of (S)-Gossypol inducing apoptosis via Bcl-2 family inhibition.
Caption: (S)-Gossypol targeting of Hedgehog and Notch pathways in glioma stem cells.
References
- 1. Clinical trials of R-(-)-gossypol (AT-101) in newly diagnosed and recurrent glioblastoma: NABTT 0602 and NABTT 0702 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interrogation of gossypol therapy in glioblastoma implementing cell line and patient-derived tumour models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of the Anti-Tumorigenic Agent AT101 on Human Glioblastoma Cells in the Microenvironmental Glioma Stem Cell Niche - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating (S)-Gossypol's Antimicrobial and Antiviral Activities
Introduction
(S)-Gossypol, the levorotatory enantiomer of gossypol, is a natural polyphenolic aldehyde derived from the cotton plant (Gossypium spp.).[1] This compound has garnered significant scientific interest due to its wide range of biological activities, including antimicrobial, antiviral, and antiparasitic properties.[2][3][4] As a chiral molecule, the biological effects of gossypol can differ between its enantiomers, with studies indicating that the (-) enantiomer, or (S)-Gossypol, often exhibits higher potency. These application notes provide a summary of the known antimicrobial and antiviral activities of (S)-Gossypol, detailed protocols for its investigation, and visual workflows to guide researchers in the fields of microbiology, virology, and drug development.
Section 1: Antimicrobial Activity of (S)-Gossypol
Application Note
(S)-Gossypol and its related forms have demonstrated notable activity against a range of bacteria, particularly Gram-positive organisms and the microaerophilic bacterium Helicobacter pylori. The primary mechanism for its antibacterial action against bacteria like Bacillus subtilis and Staphylococcus aureus (including MRSA) is the inhibition of the essential cell division protein, FtsZ.[5][6] By interfering with FtsZ's GTPase activity and its ability to form the Z-ring, gossypol effectively halts bacterial cytokinesis, leading to cell filamentation and eventual lysis.[5][6][7] Furthermore, gossypol exhibits a bacteriostatic effect against multiple clinical strains of H. pylori and potently inhibits urease, a key enzyme for the bacterium's survival and pathogenesis in the gastric environment.[8]
Data Presentation: Antimicrobial Efficacy
The following table summarizes the minimum inhibitory concentrations (MIC) and 50% inhibitory concentrations (IC50) for gossypol and its acetate form against various bacterial species.
| Compound | Bacterial Strain | MIC (µg/mL) | IC50 (µM) | Reference |
| Gossypol Acetate | Bacillus subtilis 168 | 4 | - | [7] |
| Gossypol Acetate | Staphylococcus aureus 29213 | 8 | - | [7] |
| Gossypol | Helicobacter pylori (Clinical Strains) | 3.51 - 4.14 | - | [8] |
| Gossypol | Helicobacter pylori Urease (Enzyme) | - | 3.3 | [8] |
Note: Gossypol acetate is a racemic mixture of (+)- and (-)-gossypol.
Visualization: Antimicrobial Mechanism of Action
Caption: Mechanism of (S)-Gossypol's antibacterial activity via FtsZ inhibition.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
1. Principle: This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is described here.
2. Materials:
-
(S)-Gossypol stock solution (e.g., 1 mg/mL in DMSO)
-
Bacterial strains (e.g., S. aureus, B. subtilis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader (600 nm)
-
Positive control antibiotic (e.g., Vancomycin)
-
Negative control (broth only)
-
Solvent control (broth with DMSO)
3. Procedure:
-
Bacterial Inoculum Preparation:
-
Culture bacteria overnight on an appropriate agar plate.
-
Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Dilution:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the (S)-Gossypol stock solution to the first well of a row and mix, creating a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions. This brings the final volume to 200 µL and halves the compound concentration in each well.
-
Include control wells:
-
Positive Control: Bacteria with a known antibiotic.
-
Negative Control: Broth only (no bacteria, no compound).
-
Growth Control: Bacteria with broth (no compound).
-
Solvent Control: Bacteria with the highest concentration of DMSO used.
-
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC by visual inspection: the MIC is the lowest concentration of (S)-Gossypol in which there is no visible turbidity (growth).
-
Alternatively, read the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration that inhibits ~90% of growth compared to the growth control.
-
Section 2: Antiviral Activity of (S)-Gossypol
Application Note
(S)-Gossypol has demonstrated potent, broad-spectrum antiviral activity. Notably, (-)-Gossypol shows higher efficacy against Tobacco Mosaic Virus (TMV) than its (+) counterpart, an effect linked to the stimulation of reactive oxygen species (ROS) in the host plant. Against human viruses, gossypol is a powerful inhibitor of coronaviruses, including SARS-CoV-2 and its variants.[9] Its mechanism involves directly targeting the highly conserved RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication, thereby blocking RNA synthesis.[9][10] Gossypol and its derivatives have also shown activity against Herpes Simplex Virus (HSV-II), Human Immunodeficiency Virus (HIV-1), and Zika virus.[10][11][12] For HIV-1, the proposed mechanism involves inhibiting viral entry by targeting the gp41 hydrophobic pocket.[12]
Data Presentation: Antiviral Efficacy
The following table summarizes the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting therapeutic index (TI) for (S)-Gossypol and related forms against various viruses.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | TI (CC50/EC50) | Reference |
| (-)-Gossypol | SARS-CoV-2 | Vero E6 | 0.84 | 35.43 | 42.17 | [9] |
| Gossypol | SARS-CoV-2 | Calu-3 | 0.76 | 39.57 | 52.07 | [9] |
Note: TI (Therapeutic Index) is a measure of a drug's safety; a higher value is more desirable.
Visualization: Antiviral Mechanism and Experimental Workflow
Caption: (S)-Gossypol mechanism against coronaviruses via RdRp inhibition.
Caption: A typical experimental workflow for evaluating antiviral compounds.
Experimental Protocols
1. Protocol: Antiviral Activity Assay (EC50 Determination by CPE Reduction)
a. Principle: This assay measures the ability of a compound to protect host cells from the virus-induced cytopathic effect (CPE). The EC50 is the compound concentration that reduces CPE by 50%.[13]
b. Materials:
-
(S)-Gossypol stock solution
-
Susceptible host cells (e.g., Vero E6 for SARS-CoV-2)
-
Virus stock with a known titer
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
Sterile 96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
c. Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate at a density that forms a confluent monolayer after 24 hours (e.g., 2 x 10⁴ cells/well). Incubate at 37°C, 5% CO₂.
-
Compound Dilution: Prepare 2-fold serial dilutions of (S)-Gossypol in cell culture medium at 2x the final desired concentrations.
-
Infection and Treatment:
-
After 24 hours, remove the medium from the cell monolayer.
-
Add 100 µL of the diluted compound to the appropriate wells.
-
Immediately add 100 µL of virus diluted in medium at a specific Multiplicity of Infection (MOI, e.g., 0.01).
-
Include controls:
-
Virus Control: Cells + Virus (no compound) for 100% CPE.
-
Cell Control: Cells only (no virus, no compound) for 0% CPE.
-
-
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for 48-72 hours, or until ~90% CPE is observed in the virus control wells.
-
Data Analysis:
-
Measure cell viability in each well using a suitable reagent (e.g., MTT).
-
Calculate the percentage of CPE reduction for each concentration relative to the controls: % Protection = [(OD_Treated - OD_VirusControl) / (OD_CellControl - OD_VirusControl)] * 100.
-
Plot the % Protection against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the EC50 value.[13]
-
2. Protocol: Cytotoxicity Assay (CC50 Determination)
a. Principle: This assay determines the concentration of a compound that reduces the viability of uninfected host cells by 50%. It is crucial for calculating the therapeutic index.[13]
b. Materials:
-
Same as the antiviral assay, but without the virus stock.
c. Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate as described above.
-
Compound Treatment:
-
After 24 hours, remove the medium.
-
Prepare serial dilutions of (S)-Gossypol in fresh culture medium.
-
Add 200 µL of the diluted compound to the wells.
-
Include a "Cell Control" with medium only (no compound).
-
-
Incubation: Incubate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C, 5% CO₂.
-
Data Analysis:
-
Measure cell viability in each well.
-
Calculate the percentage of cytotoxicity for each concentration: % Cytotoxicity = [1 - (OD_Treated / OD_CellControl)] * 100.
-
Plot the % Cytotoxicity against the log of the compound concentration and use non-linear regression to calculate the CC50 value.[13]
-
References
- 1. Gossypol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gossypol acetate: A natural polyphenol derivative with antimicrobial activities against the essential cell division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gossypol acetate: A natural polyphenol derivative with antimicrobial activities against the essential cell division protein FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Gossypol acetate: A natural polyphenol derivative with antimicrobial activities against the essential cell division protein FtsZ [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Gossypol Broadly Inhibits Coronaviruses by Targeting RNA‐Dependent RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New function of gossypol, a natural product of cotton - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiviral activities of gossypol and its derivatives against herpes simplex virus type II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and antiviral activities of novel gossypol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Troubleshooting & Optimization
Assessing the toxicity of (S)-Gossypol (acetic acid) in normal versus cancer cells
This technical support center provides researchers, scientists, and drug development professionals with detailed information, frequently asked questions, and troubleshooting guidance for experiments involving (S)-Gossypol (acetic acid), also known as R-(-)-gossypol acetic acid or AT-101.
Frequently Asked Questions (FAQs)
Q1: What is (S)-Gossypol (acetic acid) and why is its differential toxicity significant?
(S)-Gossypol (acetic acid) is the more potent, levorotatory enantiomer of Gossypol, a natural polyphenolic aldehyde derived from the cotton plant (genus Gossypium)[1][2][3]. It is classified as a "BH3 mimetic," meaning it mimics the action of pro-apoptotic proteins to induce cell death[4][5]. Its significance in cancer research lies in its ability to preferentially induce apoptosis in cancer cells while showing less toxicity to normal cells[6][7]. This selective cytotoxicity is crucial for developing effective cancer therapies with manageable side effect profiles[8]. The free form of gossypol is generally considered more toxic than the protein-bound form[9].
Q2: What is the primary mechanism behind (S)-Gossypol's selective toxicity towards cancer cells?
The selective action of (S)-Gossypol stems from the fact that many cancer cells overexpress anti-apoptotic proteins like Bcl-2 and Bcl-xL to evade programmed cell death[10]. (S)-Gossypol acts as a small-molecule inhibitor, binding to a hydrophobic pocket (the BH3 groove) on these anti-apoptotic proteins[11]. This binding displaces pro-apoptotic proteins (like Bak and Bax), which then trigger the mitochondrial pathway of apoptosis, leading to the release of cytochrome c and subsequent caspase activation[11][10][12]. Because cancer cells are often highly dependent on Bcl-2 and Bcl-xL for survival, they are more sensitive to inhibitors like (S)-Gossypol compared to normal cells, which do not typically rely on the overexpression of these proteins.
Q3: What are the typical IC50 values for Gossypol in normal versus cancer cell lines?
The half-maximal inhibitory concentration (IC50) values for Gossypol vary depending on the specific enantiomer used (the (-)-isomer is more potent), the cell line, and the duration of exposure[1][13]. Cancer cells generally exhibit higher sensitivity. Below is a summary of reported IC50 values.
| Cell Line | Cell Type | Compound | IC50 (µM) | Incubation Time | Reference |
| Normal Cells | |||||
| Bovine Kidney (BK) | Normal Kidney | (+/-)-Gossypol | Lower than HeLa | 24, 48, 72h | [13] |
| hMSCs | Normal Mesenchymal Stem Cells | Gossypol | Less sensitive than cancer cells | Not Specified | [6] |
| Cancer Cells | |||||
| HeLa | Human Cervical Cancer | (+/-)-Gossypol | Higher than BK cells | 24, 48, 72h | [13] |
| SW-13 | Human Adrenocortical Carcinoma | Gossypol | 1.3 - 2.9 | Not Specified | [9] |
| H295r | Human Adrenocortical Carcinoma | Gossypol | 1.3 - 2.9 | Not Specified | [9] |
| Jurkat (Vector) | T-lymphocyte Leukemia | (-)-Gossypol | 7.0 ± 2.7 | Not Specified | [10] |
| Jurkat (Bcl-2 O/E) | T-lymphocyte Leukemia | (-)-Gossypol | 18.1 ± 2.6 | Not Specified | [10] |
| Jurkat (Bcl-xL O/E) | T-lymphocyte Leukemia | (-)-Gossypol | 22.9 ± 3.7 | Not Specified | [10] |
| SK-mel-19 | Melanoma | Racemic Gossypol | 23 - 46 | Not Specified | [1] |
| H69 | Small Cell Lung Cancer | Racemic Gossypol | 23 - 46 | Not Specified | [1] |
| K562 | Myelogenous Leukemia | Racemic Gossypol | 23 - 46 | Not Specified | [1] |
Q4: What signaling pathways are activated by (S)-Gossypol to induce apoptosis?
(S)-Gossypol primarily induces apoptosis by targeting the Bcl-2 family of proteins at the mitochondria. However, other pathways can also be involved. In some cancer cells, Gossypol can induce endoplasmic reticulum (ER) stress, activating the PERK-CHOP signaling pathway which culminates in apoptosis[6]. Additionally, Gossypol can generate reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and the activation of p53-dependent apoptosis[4][6][12].
Caption: (S)-Gossypol inhibits Bcl-2/Bcl-xL, leading to apoptosis.
Experimental Protocols & Workflow
Q5: How do I perform a standard MTT cytotoxicity assay to determine the IC50 of (S)-Gossypol?
The MTT assay is a colorimetric method used to assess cell viability.[14] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding:
-
Treatment:
-
Prepare a stock solution of (S)-Gossypol (acetic acid) in a suitable solvent like DMSO.
-
Create a serial dilution of (S)-Gossypol in culture medium to achieve the desired final concentrations.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different Gossypol concentrations (and a vehicle control, e.g., DMSO).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).[13]
-
-
MTT Addition:
-
Solubilization and Measurement:
-
Carefully remove the MTT solution without disturbing the formazan crystals.
-
Add 100-200 µL of a solubilizing agent, such as DMSO, to each well to dissolve the crystals.[13][16]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.[13]
-
Measure the absorbance (OD) of each well using a microplate reader at a wavelength of 570 nm.[16]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration.
-
Use non-linear regression (dose-response curve) to calculate the IC50 value.
-
Caption: Workflow for a standard MTT cell cytotoxicity assay.
Troubleshooting Guide
Q6: My IC50 values are inconsistent across experiments. What are the common causes?
-
Cell Health and Passage Number: Ensure you are using cells from a consistent, low passage number. Older cells or cells that are not in the logarithmic growth phase can respond differently to treatment.
-
Seeding Density: Inconsistent initial cell numbers will lead to variable results. Ensure your cell suspension is homogenous before seeding and that your pipetting is accurate.
-
Compound Stability: Gossypol solutions should be freshly prepared. The compound can degrade over time, especially when exposed to light.
-
Incubation Time: The IC50 value can change with different incubation periods.[13] Maintain consistent treatment times across all comparative experiments.
Q7: I am not observing the expected level of apoptosis in my cancer cell line. What should I check?
-
Bcl-2/Bcl-xL Expression: The primary mechanism of Gossypol relies on targeting these proteins. Verify the expression levels of Bcl-2 and Bcl-xL in your specific cell line. Cells with low expression may be less sensitive.[17]
-
Drug Concentration and Duration: You may need to optimize the dose and/or extend the treatment duration. Some cell lines may require higher concentrations or longer exposure to induce apoptosis.
-
Alternative Cell Death Mechanisms: In some contexts, particularly in cells with high Bcl-2 levels, Gossypol can induce autophagy (Type II programmed cell death) instead of or in addition to apoptosis.[17] Consider assays for autophagy markers like LC3 conversion.
-
Assay Sensitivity: Ensure your apoptosis detection method (e.g., Annexin V staining, caspase activity assay) is functioning correctly with proper positive and negative controls.
Q8: (S)-Gossypol is showing high toxicity in my normal cell line control. Why might this be happening?
While (S)-Gossypol is selectively more toxic to cancer cells, it is not entirely non-toxic to normal cells. High toxicity in normal controls could be due to:
-
High Concentration: The concentrations used may be in the toxic range for your specific normal cell line. Perform a full dose-response curve to find a concentration that effectively kills cancer cells while sparing the normal ones.
-
Cell Line Sensitivity: Some normal cell lines may be inherently more sensitive to Gossypol's off-target effects, such as the inhibition of dehydrogenase enzymes or disruption of mitochondrial function.[2][13]
-
In Vitro vs. In Vivo: The high sensitivity of normal cells may be an in vitro artifact. The in vivo environment provides protective mechanisms not present in cell culture. However, toxicity to normal cells is a known potential side effect.[2][9]
Caption: Logic of differential sensitivity to (S)-Gossypol.
References
- 1. Structure-activity studies on gossypol in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gossypol - Wikipedia [en.wikipedia.org]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Gossypol Induces Apoptosis of Human Pancreatic Cancer Cells via CHOP/Endoplasmic Reticulum Stress Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (-)-Gossypol acts directly on the mitochondria to overcome Bcl-2- and Bcl-X(L)-mediated apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. oncotarget.com [oncotarget.com]
- 13. A Comparative Study of the Cytotoxic Effects and Oxidative Stress of Gossypol on Bovine Kidney and HeLa Cell Lines - Iranian Journal of Toxicology [ijt.arakmu.ac.ir]
- 14. protocols.io [protocols.io]
- 15. researchhub.com [researchhub.com]
- 16. rroij.com [rroij.com]
- 17. The Bcl-2-Beclin 1 interaction in (-)-gossypol-induced autophagy versus apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Determining the optimal therapeutic dosage of (S)-Gossypol (acetic acid) in animal studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for determining the optimal therapeutic dosage of (S)-Gossypol (acetic acid) in animal studies. Below are troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting dosages of (S)-Gossypol (acetic acid) for in vivo animal studies?
A1: Selecting a starting dose depends on the animal model and the intended therapeutic application. For antitumor studies in mice, an optimal single intraperitoneal injection has been reported at 0.5 mg/mouse.[1] In rats, oral dosages have ranged from 2.5 to 30 mg/kg for antifertility studies.[2] For toxicity studies in Sprague-Dawley rats, dosages of 0.5, 5.0, and 25 mg/kg per day of (+/-)-gossypol acetic acid have been investigated.[3]
Q2: What are the common routes of administration for (S)-Gossypol (acetic acid) in animal models?
A2: The most common routes of administration are oral (gavage) and intraperitoneal injection. Oral administration is frequently used for daily dosing regimens in studies evaluating chronic effects, such as antifertility and long-term toxicity.[2][4] Intraperitoneal injections are often used for assessing acute antitumor effects.[1][5]
Q3: What are the potential toxic side effects of (S)-Gossypol (acetic acid) in animals?
A3: Gossypol has a narrow therapeutic window, and toxicity is a significant consideration.[1] Observed toxic effects in animal models include:
-
Body Weight Suppression: A marked suppression of body weight gain has been noted in rats at doses of 25 mg/kg/day.[3]
-
Organ Pathology: At higher doses, testicular pathology in rats and pathology in the heart, liver, kidney, and testes of cynomolgus monkeys have been reported.[3]
-
Gastrointestinal Issues: Clinical signs involving the gastrointestinal tract have been recorded in monkeys at doses of 4 mg/kg/day and above.[3]
Q4: How does the bioavailability of Gossypol differ between animal species?
A4: The bioavailability of gossypol can vary significantly between species. For instance, the oral bioavailability of (+/-)-gossypol is reported to be 86% in rats and 14.3% in mice.[6] This difference in pharmacokinetics may contribute to the differential sensitivity of these species to gossypol's effects.[6]
Troubleshooting Guide
Issue: High mortality rate in the treatment group.
-
Possible Cause: The administered dose is likely too high, exceeding the maximum tolerated dose (MTD). The effective dose range of gossypol can be quite narrow.[1]
-
Solution:
-
Review the literature for established lethal doses in your specific animal model and strain.
-
Conduct a dose-range-finding study with a wider range of lower doses to establish the MTD.
-
Consider a different route of administration that may have a better toxicity profile.
-
Issue: Lack of therapeutic effect at the tested dosage.
-
Possible Cause: The dosage may be too low, or the treatment duration may be insufficient. The bioavailability in the chosen animal model might also be lower than expected.[6]
-
Solution:
-
Gradually escalate the dose in subsequent experimental cohorts, while closely monitoring for signs of toxicity.
-
Extend the duration of the treatment period.
-
If using oral administration, consider intraperitoneal injection to bypass potential issues with oral absorption.
-
Analyze plasma levels of gossypol to determine if therapeutic concentrations are being achieved.
-
Issue: Inconsistent results between individual animals.
-
Possible Cause: Variability in drug metabolism and absorption between animals. Inconsistent administration technique.
-
Solution:
-
Ensure precise and consistent dosing for each animal. For oral gavage, verify proper placement to avoid accidental administration into the lungs.
-
Increase the number of animals per group to improve statistical power and account for individual variations.
-
Normalize dosages accurately to the body weight of each animal.
-
Quantitative Data Summary
Table 1: Antitumor Efficacy of Gossypol in Murine Models
| Animal Model | Tumor Type | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| BDF1 Mice | Mammary Adenocarcinoma 755 (Ca 755) | 0.5 mg/mouse | Intraperitoneal | Single injection 48h after tumor inoculation | 66% of mice tumor-free; 34% died of toxicity | [1] |
| Mice | Head and Neck Squamous Cell Carcinoma (HNSCC) | 5 and 15 mg/kg | Intraperitoneal | Daily | Significant suppression of tumor growth | [5] |
Table 2: Toxicity Profile of Gossypol Acetic Acid in Animal Models
| Animal Model | Dosage | Administration Route | Treatment Duration | Observed Toxic Effects | Reference |
| Sprague-Dawley Rats | 25 mg/kg/day | Oral | Not Specified | Marked suppression of body weight gain, testicular pathology | [3] |
| Sprague-Dawley Rats | 2.5-30 mg/kg | Oral | 10 weeks | Dose-dependent increase in lethal rates, suppression of body weight gain | [2] |
| Cynomolgus Monkeys | 25 mg/kg/day | Oral | 13 weeks | Death, extensive biochemical changes, pathology in heart, liver, kidney, and testes | [3] |
| Cynomolgus Monkeys | 4 mg/kg/day and above | Oral | 4 weeks | Gastrointestinal signs, adverse effects on body weight gain, changes in serum proteins, calcium, phosphorus, and cholesterol | [3] |
| Male Rats | 10 mg/kg/day | Oral | 15 days | Reduced uptake of glucose, alanine, leucine, and calcium; decreased activity of intestinal brush border enzymes | [4] |
Experimental Protocols
Protocol 1: Evaluation of Antitumor Activity of Gossypol in a Murine Mammary Adenocarcinoma Model
-
Animal Model: 10- to 12-week-old BDF1 mice.
-
Tumor Inoculation: 10^5 Ca 755 tumor cells are injected intraperitoneally.
-
Treatment: A single intraperitoneal injection of gossypol at a dose of 0.5 mg/mouse is administered 48 hours after tumor cell inoculation.
-
Endpoint: Monitor tumor growth and survival of the mice.
-
Toxicity Assessment: Observe for signs of drug toxicity, including weight loss, lethargy, and mortality.[1]
Protocol 2: Toxicity Study of (+/-)-Gossypol Acetic Acid in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Treatment Groups:
-
Control (vehicle)
-
0.5 mg/kg/day
-
5.0 mg/kg/day
-
25 mg/kg/day
-
-
Administration: Daily oral administration of (+/-)-gossypol acetic acid.
-
Duration: As required by the study objectives (e.g., 10 weeks).[2]
-
Parameters Monitored:
-
Body weight changes.
-
Clinical signs of toxicity.
-
Lethal rates.
-
At the end of the study, conduct histopathological examination of major organs, with a focus on the testes.[3]
-
Visualizations
Caption: Workflow for an in vivo antitumor study of (S)-Gossypol.
References
- 1. Antitumor effects of gossypol on murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicity of gossypol at antifertility dosages in male rats: statistical analysis of lethal rates and body weight responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The toxicology of gossypol acetic acid and (-)-gossypol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of gossypol acetic acid on the absorptive and digestive functions of rat intestine [pubmed.ncbi.nlm.nih.gov]
- 5. (-)-Gossypol Inhibits Growth and Promotes Apoptosis of Human Head and Neck Squamous Cell Carcinoma In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interspecies comparison of pharmacokinetic profile and bioavailability of (+/-)-gossypol in male Fischer-344 rats and male B6C3F mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Cellular Resistance to (S)-Gossypol-Induced Apoptosis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-Gossypol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to cellular resistance to (S)-Gossypol-induced apoptosis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My cancer cell line is showing resistance to (S)-Gossypol treatment. What are the common mechanisms of resistance?
Answer:
Cellular resistance to (S)-Gossypol-induced apoptosis is a significant challenge. The most common mechanisms of resistance are:
-
Overexpression of Anti-Apoptotic Bcl-2 Family Proteins: Many cancer cells exhibit elevated levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1][2][3][4] (S)-Gossypol, a BH3 mimetic, primarily functions by binding to the BH3 groove of these anti-apoptotic proteins, thereby neutralizing their inhibitory effect on apoptosis.[1][2] Overexpression of Bcl-2 or Bcl-xL can sequester (S)-Gossypol, preventing it from freeing pro-apoptotic proteins like Bax and Bak to initiate mitochondrial outer membrane permeabilization and subsequent apoptosis.[2]
-
Defective Autophagy: The role of autophagy in gossypol-induced cell death is complex and can be context-dependent. In some multidrug-resistant cells, defective autophagy may contribute to cell death in response to gossypol.[5] Conversely, in other contexts, inducing autophagy has been identified as a strategy to overcome resistance to apoptosis.[6][7][8]
-
Alterations in Upstream Signaling Pathways: Pathways that regulate the expression of Bcl-2 family proteins, such as the PI3K/Akt and MAPK pathways, can be dysregulated in cancer cells, contributing to a pro-survival state that is less susceptible to (S)-Gossypol.
FAQ 2: How can I determine if my resistant cell line overexpresses anti-apoptotic Bcl-2 family proteins?
Answer:
You can assess the expression levels of Bcl-2 family proteins using standard molecular biology techniques.
Recommended Experimental Protocol: Western Blotting for Bcl-2 and Bax
This protocol allows for the semi-quantitative analysis of protein expression.
-
Cell Lysis:
-
Treat your resistant and sensitive (control) cells with (S)-Gossypol for the desired time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2 and Bax overnight at 4°C.[9][10] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[9]
-
-
Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the expression of Bcl-2 and Bax to the loading control.
-
A higher Bcl-2/Bax ratio in your resistant cells compared to sensitive cells would indicate that overexpression of anti-apoptotic proteins is a likely resistance mechanism.[11][12]
-
FAQ 3: What strategies can I employ to overcome resistance mediated by Bcl-2 or Bcl-xL overexpression?
Answer:
Several strategies can be used to overcome resistance due to high levels of anti-apoptotic Bcl-2 family proteins.
Strategy 1: Combination Therapy with Conventional Chemotherapeutics
Combining (S)-Gossypol with other chemotherapeutic agents can have a synergistic effect, leading to enhanced apoptosis.[13]
| Combination Agent | Cancer Type | Observed Effect | Citation |
| Gemcitabine | Pancreatic, Bladder, Gastric, Nasopharyngeal, Breast Cancer | Overcomes gemcitabine resistance in cells with high Bcl-2 expression. The combination leads to downregulation of Bcl-2 and Bcl-xL and upregulation of the pro-apoptotic protein Noxa. | [3][14] |
| Docetaxel | Prostate Cancer | Synergistically induces apoptosis. | [3][14] |
| Adriamycin | Hepatocellular Carcinoma | The combination induces greater cytotoxicity and apoptosis than either agent alone by downregulating Bcl-2, Mcl-1, and Bcl-xL, and upregulating Noxa. | [3] |
| Cisplatin | Head and Neck Squamous Cell Carcinoma | Cisplatin-resistant cells with high Bcl-xL expression are sensitive to apoptosis induction by (-)-gossypol. | [4] |
Strategy 2: Combination with Radiation Therapy
For solid tumors, combining (S)-Gossypol with radiation can potentiate radiation-induced apoptosis, particularly in cancers with high Bcl-2/Bcl-xL expression.[3]
Strategy 3: Utilizing More Potent Gossypol Derivatives
Apogossypol (ApoG2), a derivative of gossypol lacking the reactive aldehyde groups, has shown improved tolerability and potent anti-tumor effects.[3][15] Consider testing such derivatives in your resistant models.
FAQ 4: How can I assess the effectiveness of my strategy to overcome resistance?
Answer:
You should assess both cell viability and the induction of apoptosis.
Recommended Experimental Protocol: Cell Viability Assay (MTT or XTT)
These colorimetric assays measure the metabolic activity of viable cells.[16][17][18][19]
-
Cell Seeding: Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with (S)-Gossypol alone, the combination agent alone, and the combination of both at various concentrations. Include untreated control wells.
-
Incubation: Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (around 570 nm for MTT and 450 nm for XTT) using a microplate reader.[16][19]
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves to determine the IC50 values. A significant decrease in the IC50 for (S)-Gossypol in the combination treatment would indicate that the resistance has been overcome.
Recommended Experimental Protocol: Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method allows for the quantification of apoptotic and necrotic cells.[20][21][22][23][24][25][26][27][28]
-
Cell Treatment and Harvesting: Treat cells as described for the viability assay. After incubation, harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining:
-
Flow Cytometry Analysis:
-
Add more 1X Annexin V binding buffer to each sample.
-
Analyze the stained cells by flow cytometry as soon as possible.[23]
-
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
An increase in the percentage of apoptotic cells (early and late) in the combination treatment compared to single-agent treatments indicates a successful strategy.
Visualized Pathways and Workflows
Signaling Pathways
Caption: Mechanism of (S)-Gossypol-induced apoptosis and resistance.
Caption: Strategies to overcome (S)-Gossypol resistance.
Experimental Workflows
Caption: Western blot experimental workflow.
Caption: Flow cytometry for apoptosis detection workflow.
References
- 1. (-)-Gossypol acts directly on the mitochondria to overcome Bcl-2- and Bcl-X(L)-mediated apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. (-)-Gossypol Inhibits Growth and Promotes Apoptosis of Human Head and Neck Squamous Cell Carcinoma In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Defective autophagy in multidrug resistant cells may lead to growth inhibition by BH3-mimetic gossypol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Gossypol induces cell death by activating apoptosis and autophagy in HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Western Blot Analysis of Bcl-2, Bax, Cytochrome C, Caspase-9, Caspase-3 Expression [bio-protocol.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combination Therapy with Gossypol Reveals Synergism against Gemcitabine Resistance in Cancer Cells with High BCL-2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apogossypol Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 17. differencebetween.com [differencebetween.com]
- 18. MTT assay - Wikipedia [en.wikipedia.org]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. kumc.edu [kumc.edu]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Apoptosis Protocols | USF Health [health.usf.edu]
- 26. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 27. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.co.jp]
- 28. blog.cellsignal.com [blog.cellsignal.com]
Minimizing potential off-target effects of (S)-Gossypol (acetic acid) in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential off-target effects of (S)-Gossypol (acetic acid) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of (S)-Gossypol?
(S)-Gossypol functions as a BH3 mimetic. It binds to the BH3 groove of anti-apoptotic Bcl-2 family proteins, such as Bcl-2, Bcl-xL, and Mcl-1, thereby inhibiting their function. This disruption of the Bcl-2 pathway leads to the activation of pro-apoptotic proteins Bax and Bak, resulting in mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and ultimately, apoptosis.[1]
Q2: What are the known off-target effects of (S)-Gossypol?
(S)-Gossypol has several documented off-target effects, primarily due to its reactive aldehyde groups and its ability to interact with various enzymes. Key off-target effects include:
-
Inhibition of Dehydrogenase Enzymes: Gossypol is known to inhibit several dehydrogenase enzymes, including lactate dehydrogenase (LDH) and 5α-reductase.[2]
-
Induction of Reactive Oxygen Species (ROS): Gossypol can induce oxidative stress through the generation of ROS.[3] This can lead to downstream effects on various cellular pathways.
-
General Toxicity: At higher concentrations, gossypol can exhibit cytotoxicity that is independent of its Bcl-2 inhibitory activity, potentially through mechanisms like membrane disruption or inhibition of essential metabolic enzymes.
Q3: How can I minimize the off-target effects of (S)-Gossypol in my cell-based assays?
Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Here are several strategies:
-
Optimize Concentration and Incubation Time: Use the lowest concentration of (S)-Gossypol that elicits the desired on-target effect (e.g., apoptosis in cancer cells) and the shortest incubation time possible. A dose-response and time-course experiment is highly recommended.
-
Use Appropriate Controls:
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent.
-
Inactive Enantiomer Control: If available, use the (+)-enantiomer of gossypol, which is less active against Bcl-2 family proteins, as a negative control to distinguish specific from non-specific effects.
-
Positive Control: Use a known inducer of apoptosis (e.g., staurosporine) as a positive control for your apoptosis assays.
-
-
Confirm On-Target Engagement: Use techniques like co-immunoprecipitation or fluorescence polarization assays to confirm that (S)-Gossypol is binding to its intended Bcl-2 family targets in your experimental system.
-
Assess Off-Target Effects Directly: Measure known off-target effects, such as ROS production or LDH inhibition, in parallel with your primary endpoints.
Q4: I am seeing inconsistent results in my cell viability assays with (S)-Gossypol. What could be the cause?
Inconsistent results in cell viability assays (e.g., MTT, XTT) are a common issue. Here are some potential causes and troubleshooting tips:
-
Compound Solubility and Stability: (S)-Gossypol (acetic acid) has limited solubility in aqueous solutions. Ensure that your stock solution is properly prepared and that the compound does not precipitate in your cell culture medium. It is recommended to first dissolve gossypol in an organic solvent like DMSO and then dilute it in the aqueous buffer.[4] Aqueous solutions should not be stored for more than a day.[4]
-
Interaction with Assay Reagents: The aldehyde groups in gossypol can potentially interfere with the tetrazolium salts used in MTT and XTT assays. If you suspect this, consider using an alternative viability assay that does not rely on metabolic reduction, such as a lactate dehydrogenase (LDH) cytotoxicity assay, which measures membrane integrity.
-
Cell Density and Health: Ensure that you are using a consistent cell density for all experiments and that your cells are healthy and in the logarithmic growth phase. Over-confluent or stressed cells can respond differently to treatment.
-
Edge Effects in Multi-well Plates: To avoid "edge effects" where wells on the periphery of the plate behave differently, ensure proper humidity in the incubator and consider not using the outer wells for critical experiments.
Quantitative Data Summary
The following tables summarize key quantitative data for (S)-Gossypol's interactions with its primary targets and known off-target enzymes.
Table 1: On-Target Binding Affinities of Gossypol Derivatives
| Compound | Target Protein | Ki (μM) | IC50 (μM) | Reference |
| Gossypol | Bcl-2 | 0.28 | - | [5] |
| Bcl-xL | 3.03 | - | [5] | |
| Mcl-1 | 1.75 | - | [5] | |
| Apogossypol | Bcl-2 | 0.64 | - | [5] |
| Bcl-xL | 2.80 | - | [5] | |
| Mcl-1 | 3.35 | - | [5] | |
| BI79D10 | Bcl-2 | - | 0.36 | [2] |
| Bcl-xL | - | 0.19 | [2] | |
| Mcl-1 | - | 0.52 | [2] |
Table 2: Off-Target Enzyme Inhibition by Gossypol
| Enzyme | IC50 (μM) | Reference |
| 5α-reductase 1 | 3.33 | [6] |
| 3α-hydroxysteroid dehydrogenase | 0.52 | [6] |
Experimental Protocols
Protocol 1: Fluorescence Polarization Assay for (S)-Gossypol Binding to Bcl-2
This protocol is adapted from standard fluorescence polarization assay procedures for Bcl-2 family inhibitors.[7][8]
Materials:
-
Recombinant human Bcl-2 protein
-
Fluorescein-labeled Bak BH3 peptide (or other suitable BH3 peptide)
-
(S)-Gossypol (acetic acid)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare Reagents:
-
Dissolve (S)-Gossypol (acetic acid) in DMSO to make a 10 mM stock solution.
-
Prepare serial dilutions of (S)-Gossypol in Assay Buffer.
-
Dilute recombinant Bcl-2 protein and fluorescein-labeled Bak BH3 peptide in Assay Buffer to the desired working concentrations (determined through optimization, typically in the low nanomolar range).
-
-
Assay Setup:
-
Add 10 µL of the (S)-Gossypol serial dilutions or vehicle control (Assay Buffer with DMSO) to the wells of the 384-well plate.
-
Add 10 µL of the diluted Bcl-2 protein solution to all wells except those for the "no protein" control.
-
Add 10 µL of Assay Buffer to the "no protein" control wells.
-
Incubate the plate at room temperature for 15 minutes.
-
-
Initiate Binding Reaction:
-
Add 10 µL of the diluted fluorescein-labeled Bak BH3 peptide to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader with appropriate excitation and emission filters for fluorescein.
-
-
Data Analysis:
-
Calculate the anisotropy or millipolarization (mP) values.
-
Plot the mP values against the logarithm of the (S)-Gossypol concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Measurement of Intracellular ROS Production using DCFH-DA
This protocol is based on the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels.[9][10][11][12]
Materials:
-
Cells of interest
-
(S)-Gossypol (acetic acid)
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
Phosphate-buffered saline (PBS)
-
Serum-free cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed cells in a black, clear-bottom 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of (S)-Gossypol or vehicle control in serum-free medium for the desired time.
-
-
DCFH-DA Staining:
-
Prepare a 10 µM working solution of DCFH-DA in pre-warmed serum-free medium immediately before use.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
-
Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.
-
-
Data Analysis:
-
Normalize the fluorescence intensity of treated cells to that of the vehicle-treated control cells to determine the fold-increase in ROS production.
-
Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol provides a method to assess cell membrane integrity as an indicator of cytotoxicity, which is a useful alternative to metabolic assays.[5][13][14][15][16]
Materials:
-
Cells of interest
-
(S)-Gossypol (acetic acid)
-
Commercially available LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit)
-
96-well plates
-
Absorbance microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and treat with (S)-Gossypol or vehicle control as you would for a standard viability assay.
-
Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with lysis buffer 45 minutes before the end of the experiment.
-
Medium background: Medium without cells.
-
-
-
Sample Collection:
-
At the end of the incubation period, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubate at room temperature for up to 30 minutes, protected from light.
-
-
Measurement:
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) within 1 hour.
-
-
Data Analysis:
-
Subtract the medium background absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100
-
Visualizations
Caption: On-target signaling pathway of (S)-Gossypol inducing apoptosis.
Caption: Potential off-target pathways of (S)-Gossypol.
Caption: Experimental workflow to assess (S)-Gossypol's effects.
References
- 1. Gossypol induces Bax/Bak-independent activation of apoptosis and cytochrome c release via a conformational change in Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gossypol - Wikipedia [en.wikipedia.org]
- 3. Gossypol Toxicity from Cottonseed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. LDH cytotoxicity assay [protocols.io]
- 6. GOSSYPOL CAS#: 303-45-7 [m.chemicalbook.com]
- 7. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. bioquochem.com [bioquochem.com]
- 12. nanopartikel.info [nanopartikel.info]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
- 14. thco.com.tw [thco.com.tw]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. interchim.fr [interchim.fr]
Long-term stability of (S)-Gossypol (acetic acid) in DMSO at -20°C
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the long-term stability of (S)-Gossypol (acetic acid) when stored in dimethyl sulfoxide (DMSO) at -20°C.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for (S)-Gossypol (acetic acid) stock solutions in DMSO?
For optimal stability, it is recommended to store (S)-Gossypol (acetic acid) stock solutions in DMSO at -20°C or, for longer-term storage, at -80°C.[1] Aliquoting the stock solution into smaller, single-use volumes is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]
Q2: How long can I expect my (S)-Gossypol solution in DMSO to be stable at -20°C?
Based on available data, gossypol stock solutions in DMSO stored at -20°C are considered stable for at least 30 days.[2] One study monitoring stability over 15 days at -20°C showed minimal degradation, with a relative mean error of less than 10%.[3] For storage periods exceeding one month, it is advisable to re-qualify the solution to ensure its integrity.[1]
Q3: I noticed the color/spectroscopic properties of my gossypol solution in DMSO changed over time. Does this indicate degradation?
Not necessarily. In DMSO, gossypol exists in multiple tautomeric forms (aldehyde-aldehyde, lactol-lactol, and ketol-ketol).[4] Changes in spectroscopic data over time (e.g., in NMR or UV-Vis spectra) are often due to shifts in the equilibrium between these tautomers rather than chemical decomposition.[4] This is a known characteristic of gossypol in DMSO.
Q4: What analytical method is recommended for assessing the stability of (S)-Gossypol?
A stability-indicating High-Performance Liquid Chromatography with UV detection (HPLC-UV) method is the most common and reliable approach.[2][3][5] This method can separate the parent (S)-Gossypol peak from potential degradants, allowing for accurate quantification of its purity over time.
Q5: Are there any known degradation products of gossypol in DMSO?
While specific long-term degradation pathways in DMSO at -20°C are not extensively documented, general degradation of gossypol can lead to the formation of semi-gossypol and its derivatives.[6] Oxidative processes can also occur, particularly if the DMSO contains water or is exposed to air and light.[7]
Data on Stability of Gossypol in Solution
The following table summarizes the available quantitative data on the stability of gossypol under various storage conditions.
| Compound Form | Solvent | Storage Temperature | Duration | Stability Assessment |
| Gossypol | DMSO | -20°C | 30 days | Stable[2] |
| Gossypol | Spiked Cottonseed Oil | -20°C | 21 days | Recovery: 98.6%[2] |
| Gossypol | Not specified | -20°C | 15 days | RME < 10%[3] |
| General Compounds | DMSO | -20°C | 1 month | General guideline for efficacy[1] |
| General Compounds | DMSO | -80°C | 6 months | General guideline for efficacy[1] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation observed after thawing | - The concentration of (S)-Gossypol may exceed its solubility at a lower temperature, even in DMSO.- The DMSO may have absorbed atmospheric water, reducing its solvating power.[8] | - Gently warm the solution in a water bath (e.g., 37°C) and vortex to redissolve the compound.- Centrifuge the vial to pellet the precipitate and carefully transfer the supernatant for use. Note that the actual concentration may be lower than intended.- For future stock preparation, consider using a slightly lower concentration.[9]- Ensure DMSO vials are tightly sealed and use anhydrous DMSO. |
| Appearance of new peaks in HPLC chromatogram | - Chemical degradation of (S)-Gossypol.- Contamination of the sample or solvent.- Tautomeric forms may sometimes resolve into different peaks under certain HPLC conditions. | - Compare the new peak(s) to a freshly prepared standard to confirm degradation.- If degradation is confirmed, prepare a fresh stock solution.- Review sample handling procedures to rule out contamination.- Consult literature on gossypol's chromatographic behavior to assess if peaks correspond to known tautomers.[4] |
| Inconsistent experimental results | - Degradation of the (S)-Gossypol stock solution.- Inaccurate concentration due to precipitation or solvent evaporation.- Multiple freeze-thaw cycles.[1] | - Prepare a fresh stock solution from solid material.- Re-quantify the concentration of the existing stock solution using a validated analytical method (e.g., HPLC-UV).- Always aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. |
Experimental Protocols
Representative HPLC Method for Stability Analysis
This protocol is a composite based on established methods for gossypol analysis and is suitable for a stability-indicating assay.[2][3][5]
-
Chromatographic System:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 80:20, v/v) containing 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 254 nm.
-
-
Sample Preparation:
-
Dilute the (S)-Gossypol stock solution in DMSO with the mobile phase to a final concentration within the linear range of the assay (e.g., 10-50 µg/mL).
-
-
Stability Study Procedure:
-
Prepare a bulk solution of (S)-Gossypol in anhydrous DMSO at the desired concentration.
-
Aliquot into multiple vials and store at -20°C.
-
At each time point (e.g., Day 0, 1 month, 3 months, 6 months), remove one vial.
-
Allow the vial to thaw completely and come to room temperature.
-
Prepare the sample for HPLC analysis as described above.
-
Calculate the percentage of (S)-Gossypol remaining relative to the Day 0 sample.
-
Visualizations
Caption: Experimental workflow for assessing the stability of (S)-Gossypol in DMSO.
Caption: Troubleshooting logic for common issues with (S)-Gossypol DMSO solutions.
Caption: Tautomeric forms of Gossypol present in DMSO solution.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. akjournals.com [akjournals.com]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. mdpi.com [mdpi.com]
- 7. frontiersin.org [frontiersin.org]
- 8. Overcoming problems of compound storage in DMSO: solvent and process alternatives [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Addressing inconsistent results in long-term cell culture with (S)-Gossypol (acetic acid)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during long-term cell culture experiments with (S)-Gossypol (acetic acid). Our goal is to help researchers, scientists, and drug development professionals achieve more consistent and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is (S)-Gossypol (acetic acid) and how does it differ from other forms of Gossypol?
(S)-Gossypol (acetic acid) is the levorotatory enantiomer of Gossypol, complexed with acetic acid. Gossypol is a natural polyphenolic aldehyde derived from the cotton plant.[1][2] The (-)-enantiomer, (S)-Gossypol, has been shown to exhibit greater biological activity and growth inhibition compared to the (+)-enantiomer or the racemic mixture.[3][4] The acetic acid formulation enhances the stability of the compound compared to free Gossypol.[5]
Q2: What is the primary mechanism of action of (S)-Gossypol?
(S)-Gossypol is a well-characterized BH3 mimetic. It primarily induces apoptosis by binding to and inhibiting anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL.[3][6] This inhibition leads to the activation of pro-apoptotic proteins like Bax and Bak, resulting in mitochondrial dysfunction, release of cytochrome c, and subsequent caspase activation.[1][7] Additionally, Gossypol has been shown to modulate other signaling pathways involved in cell survival and proliferation, including the PI3K/Akt and NF-κB pathways.[1]
Q3: Why am I seeing variable results in my long-term cell culture experiments with (S)-Gossypol?
Inconsistent results in long-term experiments can stem from several factors:
-
Compound Stability: Gossypol's stability can be influenced by the solvent used and storage conditions. It can undergo tautomerization in solution, potentially altering its biological activity over time.[8][9]
-
Concentration and Exposure Time: The cytotoxic effects of Gossypol are highly dependent on the concentration and the duration of exposure.[10][11][12] Long-term cultures may experience cumulative toxicity, leading to unexpected cell death.
-
Cell Line Specificity: Different cell lines can exhibit varying sensitivity to Gossypol due to differences in their genetic makeup, particularly the expression levels of Bcl-2 family proteins.[13]
-
Media Composition: Components in the cell culture media may interact with (S)-Gossypol, affecting its stability and bioavailability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Decreased compound efficacy over time | Compound Degradation/Tautomerization: (S)-Gossypol may not be stable in your culture medium for extended periods. It can exist in different tautomeric forms (aldehyde, lactol, ketol), which may have different activities.[8][14] | Prepare fresh stock solutions of (S)-Gossypol in an appropriate solvent like DMSO immediately before each media change. Minimize the time the compound is in aqueous media before being added to cells. Consider conducting a time-course experiment to assess the stability of Gossypol in your specific media conditions. |
| High levels of unexpected cell death in later stages of the experiment | Cumulative Cytotoxicity: The continuous presence of (S)-Gossypol, even at a low concentration, can lead to accumulating cellular stress and apoptosis.[10][12] | Perform a detailed dose-response and time-course experiment to determine the optimal concentration for long-term studies. Consider using a lower, non-acutely toxic concentration or intermittent dosing (e.g., treat for a period, then culture in compound-free media). |
| Inconsistent results between experimental replicates | Incomplete Solubilization: (S)-Gossypol has poor water solubility.[3] Incomplete dissolution in media can lead to variations in the effective concentration between wells or flasks. | Ensure complete solubilization of the (S)-Gossypol stock in DMSO before diluting it into the culture medium. After dilution, vortex the media thoroughly to ensure a homogenous solution. Visually inspect for any precipitate. |
| Variable responses across different passages of the same cell line | Changes in Cellular Phenotype: Long-term culturing can lead to phenotypic drift in cell lines, potentially altering their sensitivity to (S)-Gossypol. | Use cells within a consistent and low passage number range for all experiments. Regularly perform cell line authentication to ensure the integrity of your cell model. |
Data Presentation
Table 1: Solubility of (S)-Gossypol (acetic acid)
| Solvent | Solubility | Notes |
| DMSO | 25 mg/mL (43.21 mM) | Ultrasonic assistance may be needed.[3] |
| H₂O | < 0.1 mg/mL | Considered insoluble.[3] |
| PEG300, Tween-80, Saline | ≥ 2.5 mg/mL (in 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) | For in vivo preparations.[3] |
Table 2: Reported IC₅₀ Values of Gossypol in Various Cell Lines
| Cell Line | Compound Form | Incubation Time | IC₅₀ (µM) | Reference |
| UM-SCC-6 | (-)-Gossypol | 6 days | ~5 | Oliver et al., 2004[3] |
| UM-SCC-14A | (-)-Gossypol | 6 days | ~7.5 | Oliver et al., 2004[3] |
| RAW264.7 | Gossypol acetic acid | 24 h | ~30 | [5] |
| COLO 225 | Gossypol | 24 h | <10 µg/mL | [10] |
| HeLa | (+/-) Gossypol | 24 h | ~10 ppm | [11] |
| Bovine Kidney (BK) | (+/-) Gossypol | 48 h | ~10 ppm | [11] |
Experimental Protocols
Protocol 1: Preparation of (S)-Gossypol (acetic acid) Stock Solution
-
Reagent: (S)-Gossypol (acetic acid) powder.
-
Solvent: High-purity, sterile DMSO.
-
Procedure: a. Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of (S)-Gossypol (acetic acid) powder. b. Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). c. If necessary, use a sonicator or vortex vigorously to ensure complete dissolution.[3] d. Visually inspect the solution to confirm there is no precipitate. e. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. f. Store aliquots at -20°C or -80°C for long-term stability.[3][4]
Protocol 2: Long-Term Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density optimized for long-term growth (to avoid confluence before the experiment concludes). Allow cells to adhere overnight.
-
Treatment: a. Prepare fresh dilutions of (S)-Gossypol (acetic acid) from a thawed stock aliquot in pre-warmed complete culture medium. b. Remove the old medium from the cells and replace it with the medium containing the desired concentrations of (S)-Gossypol. Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration). c. For long-term experiments, change the medium with freshly prepared (S)-Gossypol at regular intervals (e.g., every 2-3 days).
-
MTT Assay: a. At each desired time point (e.g., 24h, 48h, 72h, etc.), add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. b. Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader. d. Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: (S)-Gossypol induced apoptosis signaling pathway.
Caption: Workflow for long-term cell viability experiments.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. Gossypol - Wikipedia [en.wikipedia.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Gossypol acetic acid induces apoptosis in RAW264.7 cells via a caspase-dependent mitochondrial signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. universalbiologicals.com [universalbiologicals.com]
- 7. Gossypol Induces Apoptosis of Human Pancreatic Cancer Cells via CHOP/Endoplasmic Reticulum Stress Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating Stability and Tautomerization of Gossypol—A Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Gossypol decreased cell viability and down-regulated the expression of a number of genes in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comparative Study of the Cytotoxic Effects and Oxidative Stress of Gossypol on Bovine Kidney and HeLa Cell Lines - Iranian Journal of Toxicology [ijt.arakmu.ac.ir]
- 12. mdpi.com [mdpi.com]
- 13. (-)-Gossypol Inhibits Growth and Promotes Apoptosis of Human Head and Neck Squamous Cell Carcinoma In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure, properties of gossypol and its derivatives—from physiological activities to drug discovery and drug design - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Managing and interpreting (S)-Gossypol (acetic acid)-induced autophagy in cancer cells
Welcome to the technical support center for managing and interpreting (S)-Gossypol (acetic acid)-induced autophagy in cancer cells. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is (S)-Gossypol (acetic acid) and what is its primary mechanism of action in cancer cells?
A1: (S)-Gossypol (acetic acid), also known as AT-101, is the biologically more active levorotatory (-) enantiomer of gossypol, a naturally occurring polyphenolic aldehyde derived from the cotton plant.[1][2][3] Its primary mechanism of action is as a BH3 mimetic. It binds to the BH3 surface groove of anti-apoptotic Bcl-2 family proteins, such as Bcl-2, Bcl-xL, and Mcl-1.[1][4][5] This binding prevents these anti-apoptotic proteins from sequestering pro-apoptotic proteins (e.g., Bax, Bak), thereby promoting apoptosis.[1][6] Additionally, (S)-Gossypol disrupts the interaction between Bcl-2 and Beclin-1, a key protein in the autophagy pathway, which can lead to the induction of autophagy.[5][6][7]
Q2: Why does (S)-Gossypol induce autophagy in some cancer cells?
A2: (S)-Gossypol induces autophagy primarily by disrupting the inhibitory interaction between the anti-apoptotic protein Bcl-2 and the autophagy-initiating protein Beclin-1 at the endoplasmic reticulum.[5][6][7] By binding to Bcl-2, (S)-Gossypol liberates Beclin-1, allowing it to initiate the formation of autophagosomes.[6] This process is particularly evident in cancer cells with high levels of Bcl-2, which are often resistant to apoptosis.[3][6] In such cells, autophagy can be a primary response to the drug. The induction of autophagy can sometimes act as a pro-survival mechanism, but in other contexts, it can lead to a form of programmed cell death known as autophagic cell death.[8]
Q3: What is "autophagic flux" and why is it critical to measure it?
A3: Autophagic flux refers to the entire dynamic process of autophagy, from the formation of autophagosomes to their fusion with lysosomes and the subsequent degradation of their contents.[9][10] Measuring flux is crucial because a simple accumulation of autophagosomes (observed as an increase in LC3-II levels or GFP-LC3 puncta) can be ambiguous.[9][11] This accumulation could mean either an increase in the initiation of autophagy or a blockage in the later stages, such as impaired fusion with lysosomes or defective lysosomal degradation.[12] Therefore, measuring flux provides a more accurate picture of the overall autophagic activity in response to (S)-Gossypol treatment.[13][14]
Q4: Can (S)-Gossypol induce both apoptosis and autophagy in the same cell population?
A4: Yes, (S)-Gossypol can induce both apoptosis and autophagy, and the balance between these two processes often depends on the cellular context, particularly the expression levels of Bcl-2 family proteins.[6][15][16] In cells with low Bcl-2 levels, (S)-Gossypol may preferentially induce apoptosis.[6] Conversely, in cells with high Bcl-2 levels, which are often apoptosis-resistant, the predominant effect might be autophagy.[3][6] It's also possible for both processes to occur simultaneously within the same cell population.
Q5: What is the difference between the racemic (±)-gossypol and the (S)-(-)-gossypol enantiomer (AT-101)?
A5: Gossypol exists as two enantiomers due to restricted rotation around its central bond.[17] (S)-(-)-gossypol (AT-101) is generally considered to be the more biologically potent enantiomer compared to the (R)-(+)-enantiomer or the racemic mixture.[3][4] Studies have shown that the (S)-enantiomer is significantly more effective at inducing cell death and inhibiting cancer cell growth.[17][18] Therefore, for targeted research, using the specific (S)-enantiomer is recommended for more consistent and potent effects.
Section 2: Troubleshooting Guides
This section addresses common issues encountered during experiments with (S)-Gossypol and autophagy.
Issue 1: Inconsistent or No Induction of Autophagy Markers (LC3-II, p62)
| Potential Cause | Troubleshooting Step |
| Incorrect (S)-Gossypol Concentration | The dose-response to (S)-Gossypol can be cell-line specific. Perform a dose-response experiment (e.g., 1 µM to 20 µM) to determine the optimal concentration for autophagy induction in your specific cell line.[19] |
| Suboptimal Treatment Duration | Autophagy is a dynamic process. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak time point for autophagosome formation and flux. |
| Compound Instability/Precipitation | (S)-Gossypol (acetic acid) can have limited solubility in aqueous media. Ensure it is fully dissolved in a suitable solvent like DMSO before diluting in culture medium. Visually inspect the medium for any precipitation after adding the compound. |
| Cell Line Characteristics | Some cell lines may have low basal autophagy or may be resistant to (S)-Gossypol-induced autophagy. Consider using a positive control for autophagy induction (e.g., starvation with EBSS, rapamycin) to confirm that the cellular machinery for autophagy is functional.[20] |
| Western Blotting Issues | LC3-II can be difficult to detect. Use PVDF membranes for better protein retention and optimize antibody concentrations. Ensure complete transfer of low molecular weight proteins.[21] Note that LC3-II migrates faster on SDS-PAGE than its molecular weight would suggest due to its hydrophobicity.[21] |
Issue 2: Interpreting Ambiguous Autophagy Marker Data
| Observation | Possible Interpretation & Next Steps |
| LC3-II increases, but p62/SQSTM1 does not decrease (or increases). | This pattern suggests a blockage in autophagic flux.[19][22] (S)-Gossypol may be inducing autophagosome formation but inhibiting their degradation. Next Step: Perform an autophagic flux assay. Treat cells with (S)-Gossypol in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1, Chloroquine). A further increase in LC3-II with the inhibitor suggests active flux, while no change indicates a block.[11] |
| Both LC3-II and p62 levels decrease. | This could indicate a very rapid and efficient autophagic flux where both the autophagosome marker and the substrate are being degraded quickly. It could also indicate an inhibition of autophagy upstream of LC3 lipidation. Next Step: Use a lysosomal inhibitor. If LC3-II levels are restored or increased in the presence of the inhibitor, it confirms that autophagy was active. |
| No change in LC3-II or p62 levels. | This could mean (S)-Gossypol does not induce autophagy in your model at the tested dose/time, or that the rates of autophagosome formation and degradation are perfectly balanced. Next Step: Perform a flux assay with a lysosomal inhibitor. An increase in LC3-II in the presence of the inhibitor would reveal a basal or induced autophagic flux that was not apparent at steady state.[11][23] |
Issue 3: Artifacts in Fluorescence Microscopy (mRFP-GFP-LC3)
| Potential Cause | Troubleshooting Step |
| Overexpression Artifacts | Transient transfection can lead to protein aggregation, which can be mistaken for autophagosomes. Use a stable cell line with near-endogenous expression levels or use the lowest possible amount of plasmid for transient transfection. |
| "Yellow" Puncta Predominate, Few "Red" Puncta | This indicates an accumulation of autophagosomes (neutral pH) with little to no fusion with lysosomes to form autolysosomes (acidic pH). This suggests a block in autophagic flux. Confirm this finding with a Western blot for LC3-II and p62.[24] |
| Weak GFP Signal in Autolysosomes | Some GFP variants are not completely quenched in acidic environments, which can lead to misinterpretation of yellow puncta as autophagosomes when they are actually autolysosomes.[25] Consider using a tandem construct with a more acid-sensitive GFP variant like mWasabi.[25] |
| Photobleaching | Excessive laser power or exposure time can bleach the fluorescent signals. Use the lowest laser power necessary and minimize exposure times. Use an anti-fade mounting medium for fixed cells. |
Section 3: Data Presentation
Table 1: In Vitro Cytotoxicity of (S)-Gossypol and Related Compounds
This table summarizes the half-maximal inhibitory concentration (IC50) values of gossypol and its derivatives across various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| (S)-(-)-Gossypol (AT-101) | Jurkat T | Leukemia | 1.9 | [26] |
| (S)-(-)-Gossypol (AT-101) | U937 | Leukemia | 2.4 | [26] |
| (S)-(-)-Gossypol | Multiple Lines | Head & Neck SCC | 2-10 | [4] |
| (S)-(-)-Gossypol | Multiple Lines | Various | Mean of 20 | [17] |
| Racemic (±)-Gossypol | SK-mel-19 | Melanoma | 23-46 | [18] |
| Racemic (±)-Gossypol | H69 | Small Cell Lung | 23-46 | [18] |
| Racemic (±)-Gossypol | K562 | Myelogenous Leukemia | 23-46 | [18] |
| Racemic (±)-Gossypol | BxPC-3 | Pancreatic | 14 (at 24h) | [27] |
| Racemic (±)-Gossypol | MIA PaCa-2 | Pancreatic | 15 (at 24h) | [27] |
| Gossypol | SW-13 | Adrenocortical Carcinoma | 1.3-2.9 | [28] |
| Apogossypol Hexaacetate | H295r | Adrenocortical Carcinoma | 5.2-6.8 | [28] |
Section 4: Experimental Protocols & Visualizations
Monitoring Autophagic Flux using Western Blotting
This protocol allows for the assessment of autophagic flux by measuring the accumulation of LC3-II in the presence of a lysosomal inhibitor.
Methodology:
-
Cell Seeding: Plate cancer cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency by the end of the experiment.
-
Treatment Groups: Prepare the following treatment groups:
-
Vehicle Control (e.g., DMSO)
-
(S)-Gossypol (at predetermined optimal concentration)
-
Lysosomal Inhibitor alone (e.g., 100 nM Bafilomycin A1 or 20 µM Chloroquine)
-
(S)-Gossypol + Lysosomal Inhibitor
-
-
Incubation: Add (S)-Gossypol to the respective plates. For the combination groups, add the lysosomal inhibitor for the final 2-4 hours of the (S)-Gossypol treatment period.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (20-40 µg) onto a 12-15% polyacrylamide gel.
-
After electrophoresis, transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against LC3 (to detect LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. Also probe for a loading control (e.g., GAPDH, Tubulin). Note: Actin levels may be affected by autophagy induction and should be used with caution.[21]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software. Calculate the LC3-II/Loading Control ratio. Autophagic flux is indicated by a significant increase in the LC3-II ratio in the "(S)-Gossypol + Inhibitor" group compared to the "(S)-Gossypol alone" group.
Caption: Workflow for Western Blot Autophagic Flux Assay.
Visualizing Autophagic Flux with Tandem Fluorescent-Tagged LC3
This method uses a plasmid encoding LC3 fused to both a pH-sensitive fluorescent protein (like GFP) and a pH-stable fluorescent protein (like mRFP or mCherry). This allows for the differentiation between autophagosomes and autolysosomes.[20][24]
Methodology:
-
Transfection: Transfect cancer cells with the mRFP-GFP-LC3 plasmid. It is recommended to generate a stable cell line to avoid artifacts from transient overexpression.
-
Cell Seeding: Plate the transfected cells onto glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Treatment: Treat cells with Vehicle Control or (S)-Gossypol at the desired concentration and for the optimal duration.
-
Cell Fixation (Optional): Cells can be imaged live or fixed with 4% paraformaldehyde. For live-cell imaging, use an appropriate live-cell imaging medium and a stage-top incubator.
-
Imaging:
-
Use a confocal microscope to acquire images.
-
Capture images in both the green (GFP) and red (mRFP/mCherry) channels, as well as a brightfield or DIC image.
-
Acquire z-stacks to capture all puncta within a cell.[10]
-
-
Image Analysis:
-
Autophagosomes: Puncta that are positive for both GFP and mRFP (appearing yellow in the merged image) are autophagosomes (neutral pH).[24]
-
Autolysosomes: Puncta that are only positive for mRFP (appearing red in the merged image) are autolysosomes, as the GFP signal is quenched by the acidic environment.[24][29]
-
Quantification: Count the number of yellow and red puncta per cell for each condition. An increase in red puncta indicates successful autophagic flux. An accumulation of yellow puncta suggests a blockage in the fusion of autophagosomes with lysosomes.[20]
-
Caption: Tandem Fluorescent LC3 (mRFP-GFP-LC3) Principle.
(S)-Gossypol Signaling Pathway in Autophagy Induction
(S)-Gossypol acts as a BH3 mimetic, primarily targeting anti-apoptotic Bcl-2 proteins. This action has a dual effect on cell fate pathways. By binding to Bcl-2, it liberates Beclin-1, allowing it to initiate autophagy. This pathway can be modulated by other signaling cascades like mTOR, which is a master negative regulator of autophagy.[19][30]
Caption: (S)-Gossypol's Dual Regulation of Autophagy and Apoptosis.
References
- 1. Facebook [cancer.gov]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effect of the BH3 Mimetic Polyphenol (–)-Gossypol (AT-101) on the in vitro and in vivo Growth of Malignant Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Bcl-2-Beclin 1 interaction in (-)-gossypol-induced autophagy versus apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Autophagy inhibition enhances pan-Bcl-2 inhibitor AT-101-induced apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring autophagosome flux - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to interpret LC3 immunoblotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Direct quantification of autophagic flux by a single molecule-based probe - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. (PDF) Gossypol Induces Cell Death by Activating Apoptosis [research.amanote.com]
- 16. researchgate.net [researchgate.net]
- 17. Stereo-specific cytotoxic effects of gossypol enantiomers and gossypolone in tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure-activity studies on gossypol in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. researchgate.net [researchgate.net]
- 23. Quantitative and temporal measurement of dynamic autophagy rates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Monitoring autophagic flux by an improved tandem fluorescent-tagged LC3 (mTagRFP-mWasabi-LC3) reveals that high-dose rapamycin impairs autophagic flux in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. AT-101, a small molecule inhibitor of anti-apoptotic Bcl-2 family members, activates the SAPK/JNK pathway and enhances radiation-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Gossypol Induces Apoptosis of Human Pancreatic Cancer Cells via CHOP/Endoplasmic Reticulum Stress Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Gossypin induces apoptosis and autophagy via the MAPK/JNK pathway in HT-29 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Efficacy comparison between (S)-Gossypol and other BH3 mimetics in specific cancer types
A Comparative Guide for Researchers and Drug Development Professionals
The B-cell lymphoma 2 (Bcl-2) family of proteins represents a critical checkpoint in the intrinsic apoptosis pathway, making them a prime target for cancer therapeutics. Overexpression of anti-apoptotic Bcl-2 family members, such as Bcl-2, Bcl-xL, and Mcl-1, is a common mechanism by which cancer cells evade programmed cell death, contributing to tumor progression and resistance to conventional therapies. This has spurred the development of a class of drugs known as BH3 mimetics, which mimic the action of pro-apoptotic BH3-only proteins to inhibit the function of their anti-apoptotic counterparts.
This guide provides a comparative analysis of the efficacy of (S)-Gossypol (AT-101), a naturally derived pan-Bcl-2 inhibitor, against two of the most prominent next-generation BH3 mimetics: Navitoclax (ABT-263) and Venetoclax (ABT-199). We will delve into their mechanisms of action, compare their effectiveness in specific cancer types with supporting experimental data, and provide detailed protocols for key assays.
Mechanism of Action: A Tale of Three Inhibitors
(S)-Gossypol, the active enantiomer of a natural compound from cottonseed, acts as a pan-inhibitor of the anti-apoptotic Bcl-2 family proteins, binding to the BH3-binding groove of Bcl-2, Bcl-xL, and Mcl-1.[1] This broad-spectrum inhibition allows it to induce apoptosis in a wide range of cancer cells.
Navitoclax is a potent oral small molecule that inhibits both Bcl-2 and Bcl-xL.[2] Its dual inhibitory activity has shown efficacy in various tumor models; however, its clinical utility can be limited by on-target toxicity, specifically thrombocytopenia, due to the critical role of Bcl-xL in platelet survival.[2]
Venetoclax was developed to overcome the limitations of Navitoclax. It is a highly selective Bcl-2 inhibitor with minimal activity against Bcl-xL, thereby sparing platelets and reducing the risk of thrombocytopenia.[1] Its high selectivity has led to remarkable success in treating hematological malignancies, particularly those heavily dependent on Bcl-2 for survival.
Signaling Pathways of Apoptosis Induction
The following diagrams illustrate the distinct and overlapping signaling pathways initiated by (S)-Gossypol, Navitoclax, and Venetoclax, leading to apoptosis.
References
Validating Target Engagement of (S)-Gossypol with Bcl-2 Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-Gossypol, also known as AT-101, is a potent small molecule inhibitor that targets the anti-apoptotic B-cell lymphoma 2 (Bcl-2) family of proteins (Bcl-2, Bcl-xL, and Mcl-1). As a BH3 mimetic, it binds to the hydrophobic groove of these proteins, disrupting their ability to sequester pro-apoptotic proteins like Bax and Bak. This action unleashes the apoptotic cascade, making (S)-Gossypol a compelling candidate for cancer therapy.[1][2]
Confirming that a compound like (S)-Gossypol directly interacts with its intended targets within the complex cellular environment is a critical step in drug development. This guide provides a comparative overview of key methods for validating the cellular target engagement of (S)-Gossypol with Bcl-2 family proteins, complete with experimental data, detailed protocols, and workflow diagrams to aid in experimental design.
Mechanism of Action: (S)-Gossypol and the Intrinsic Apoptosis Pathway
(S)-Gossypol functions by inhibiting the inhibitors of apoptosis. By occupying the BH3-binding groove of anti-apoptotic Bcl-2 family proteins, it effectively displaces pro-apoptotic BH3-only proteins (like Bim, Bid, and Bad). This frees up the effector proteins Bax and Bak, which then oligomerize at the mitochondrial outer membrane, leading to its permeabilization (MOMP). The subsequent release of cytochrome c into the cytosol initiates the caspase cascade, culminating in programmed cell death.[3][4]
Quantitative Comparison of Binding Affinities
The affinity of (S)-Gossypol (AT-101) for various Bcl-2 family members has been quantified using biochemical assays. These values are crucial for understanding its target profile.
| Compound | Target Protein | Binding Affinity (Ki) | Reference |
| (S)-Gossypol (AT-101) | Bcl-2 | 260 ± 30 nM | [5] |
| Mcl-1 | 170 ± 10 nM | [5] | |
| Bcl-xL | 480 ± 40 nM | [5] | |
| Gossypol (Racemic) | Bcl-2 | 0.28 µM | [6] |
| Mcl-1 | 1.75 µM | [6] | |
| Bcl-xL | 3.03 µM | [6] | |
| Bcl-w | 1.40 µM | [6] |
Comparison of Cellular Target Engagement Methods
Several methods can be employed to confirm that (S)-Gossypol engages Bcl-2 proteins within a cellular context. Each technique offers distinct advantages and has specific requirements.
| Method | Principle | Throughput | Format | Key Advantages | Key Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein, preventing its denaturation and aggregation upon heating.[7] | Low to High | Lysate (Western Blot) or In-cell (AlphaScreen, etc.) | Label-free; confirms direct binding in a physiological context; applicable to all cell types and tissues.[8] | Target-specific antibody required; not all ligand binding events result in a detectable thermal shift. |
| Co-Immunoprecipitation (Co-IP) | An antibody to a Bcl-2 family protein is used to pull down its binding partners. Disruption of these interactions by (S)-Gossypol is detected by Western Blot. | Low | Lysate-based | Widely established; can identify which specific protein-protein interactions are disrupted. | Indirect evidence of target binding; potential for artifacts during cell lysis and incubation. |
| Proximity Ligation Assay (PLA) | Antibodies to two proteins of interest are tagged with oligonucleotides. If the proteins are in close proximity (<40 nm), the oligos are ligated, amplified, and detected as a fluorescent spot.[9] | Medium | In situ (Microscopy) | High sensitivity and specificity; provides spatial information on protein interactions within the cell.[10] | Requires two high-quality primary antibodies from different species; can be complex to optimize. |
| Downstream Biomarker Analysis | Measures the functional consequences of target engagement, such as the activation of caspases or the release of cytochrome c.[11] | High | Lysate (Western Blot, Activity Assays) or In-cell (Flow Cytometry) | Confirms functional outcome of target binding; amenable to high-throughput screening. | Indirect; effects could be due to off-target activities of the compound. |
Experimental Protocols & Workflows
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to directly assess the binding of (S)-Gossypol to Bcl-2 proteins in intact cells. The workflow involves treating cells with the compound, heating the cells to denature proteins, separating soluble from aggregated proteins, and detecting the amount of soluble target protein.
Detailed Protocol (Western Blot-based):
-
Cell Treatment: Culture cancer cells (e.g., Jurkat T cells) to ~80% confluency. Treat cells with the desired concentration of (S)-Gossypol (e.g., 1-20 µM) or vehicle (DMSO) for 1-3 hours in a CO2 incubator.[12]
-
Harvesting: Harvest cells by centrifugation, wash once with ice-cold PBS, and resuspend in PBS containing protease inhibitors to a concentration of ~10-20 million cells/mL.
-
Heating Step: Aliquot 100 µL of the cell suspension into individual PCR tubes for each temperature point. Heat the tubes for 3 minutes across a defined temperature gradient (e.g., 40°C to 65°C in 2.5°C increments) in a thermal cycler, followed by cooling for 3 minutes at 4°C.[12]
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation: Carefully transfer the supernatant to a new tube. Determine the protein concentration using a BCA or Bradford assay. Normalize all samples to the same protein concentration with lysis buffer.
-
Detection: Analyze the levels of soluble Bcl-2, Bcl-xL, or Mcl-1 in the supernatant by SDS-PAGE and quantitative Western Blotting. A loading control (e.g., GAPDH, Tubulin) should also be probed to ensure equal loading. An increase in the amount of soluble target protein at higher temperatures in the (S)-Gossypol-treated samples compared to the vehicle control indicates target engagement.
Co-Immunoprecipitation (Co-IP)
Co-IP can be used to demonstrate that (S)-Gossypol disrupts the interaction between anti-apoptotic Bcl-2 proteins and their pro-apoptotic binding partners (e.g., Bcl-2 and Bax).
Detailed Protocol:
-
Cell Treatment and Lysis: Treat cells with (S)-Gossypol (e.g., 20 µM) or vehicle for the desired time (e.g., 4-24 hours). Harvest and wash the cells with cold PBS. Lyse the cell pellet in a non-denaturing Co-IP lysis buffer (e.g., containing 1% NP-40 or CHAPS) with protease inhibitors.[13] Incubate on ice for 30 minutes.
-
Lysate Preparation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. Reserve a small aliquot as the "Input" or "Lysate" control.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G beads for 1 hour at 4°C. Pellet the beads and discard them.
-
Immunoprecipitation: Add a primary antibody against your bait protein (e.g., anti-Bcl-2) to the pre-cleared lysate. Incubate with gentle rotation for 4 hours to overnight at 4°C.
-
Complex Capture: Add equilibrated Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by resuspending them in 1x SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analysis: Separate the proteins in the eluate and the input control by SDS-PAGE. Perform a Western Blot and probe with antibodies against the bait protein (Bcl-2) and the expected interacting partner (e.g., Bax). A reduced amount of Bax in the (S)-Gossypol-treated sample compared to the vehicle control indicates that the compound has disrupted the Bcl-2/Bax interaction.
Proximity Ligation Assay (PLA)
PLA allows for the in situ visualization of protein-protein interactions. This technique could be used to show a decrease in Bcl-2/Bax interactions within the cell following treatment with (S)-Gossypol.
Detailed Protocol (using a commercial kit, e.g., Duolink®):
-
Sample Preparation: Grow cells on glass coverslips. Treat with (S)-Gossypol or vehicle as required. Fix the cells with 4% paraformaldehyde, permeabilize with 0.2% Triton X-100, and perform blocking.[9]
-
Primary Antibody Incubation: Incubate the cells with a pair of primary antibodies raised in different species that target the two proteins of interest (e.g., mouse anti-Bcl-2 and rabbit anti-Bax). Incubate overnight at 4°C.
-
PLA Probe Incubation: Wash the coverslips and add the PLA probes (secondary antibodies with attached oligonucleotides, one anti-mouse PLUS and one anti-rabbit MINUS). Incubate for 1 hour at 37°C.
-
Ligation: Wash and add the ligation solution containing ligase and two connector oligonucleotides. If the probes are in close proximity (<40 nm), the oligonucleotides will hybridize to the connectors and be ligated into a closed DNA circle. Incubate for 30 minutes at 37°C.[14]
-
Amplification: Wash and add the amplification solution containing a DNA polymerase and fluorescently labeled oligonucleotides. The polymerase performs rolling-circle amplification using the DNA circle as a template, creating a long DNA product. The fluorescent probes hybridize to this product. Incubate for 100 minutes at 37°C.
-
Imaging and Analysis: Wash the coverslips and mount them onto slides with a mounting medium containing DAPI to stain the nuclei. Visualize the samples using a fluorescence microscope. Each fluorescent spot represents a protein-protein interaction. Quantify the number of spots per cell. A significant reduction in the number of spots in (S)-Gossypol-treated cells would validate its ability to disrupt the Bcl-2/Bax interaction in situ.
References
- 1. clltopics.org [clltopics.org]
- 2. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 8. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bax- Bcl-xL interaction dynamics during the progression of cell cycle and cell death using FLIM-FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AT-101, a small molecule inhibitor of anti-apoptotic Bcl-2 family members, activates the SAPK/JNK pathway and enhances radiation-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. embopress.org [embopress.org]
- 14. biocompare.com [biocompare.com]
Investigating the binding specificity of (S)-Gossypol across different Bcl-2 family members
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding specificity of (S)-Gossypol, also known as AT-101, across various members of the B-cell lymphoma 2 (Bcl-2) protein family. The Bcl-2 family are crucial regulators of apoptosis (programmed cell death), and their dysregulation is a hallmark of many cancers. Understanding the binding profile of inhibitors like (S)-Gossypol is paramount for developing targeted cancer therapies. This document summarizes key binding affinity data, details the experimental methodologies used for these determinations, and provides visual representations of the relevant biological pathways and experimental workflows.
Binding Affinity of (S)-Gossypol to Anti-Apoptotic Bcl-2 Family Proteins
(S)-Gossypol functions as a BH3 mimetic, binding to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, thereby inhibiting their function and promoting apoptosis.[1][2] The binding affinities of (S)-Gossypol (AT-101) for several key anti-apoptotic Bcl-2 family members have been determined using various biophysical techniques, primarily fluorescence polarization assays. The available data, presented in terms of the inhibition constant (Ki), is summarized below.
| Bcl-2 Family Member | (S)-Gossypol (AT-101) Ki (nM) | Reference(s) |
| Bcl-2 | 260 ± 30 | [3] |
| Bcl-xL | 480 ± 40 | [3] |
| Mcl-1 | 170 ± 10 | [3] |
Note: Lower Ki values indicate stronger binding affinity.
Derivatives of gossypol, such as Apogossypol, have also been developed to improve potency and reduce toxicity. For instance, the apogossypol derivative BI79D10 has been shown to bind to Bcl-xL, Bcl-2, and Mcl-1 with IC50 values of 190 nM, 360 nM, and 520 nM, respectively.[4][5]
Bcl-2 Family Signaling Pathway in Apoptosis
The Bcl-2 family of proteins comprises both anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-w, Bfl-1, Bcl-B) and pro-apoptotic members (e.g., Bax, Bak, Bok, and the "BH3-only" proteins like Bad, Bid, Bim, Noxa, Puma).[6][7] The balance between these opposing factions dictates the cell's fate. In healthy cells, anti-apoptotic proteins sequester pro-apoptotic members, preventing the initiation of apoptosis. In response to cellular stress, BH3-only proteins are activated and bind to the anti-apoptotic proteins, liberating the pro-apoptotic effectors Bax and Bak. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, culminating in cell death.[8][9]
Experimental Protocols
The primary method for determining the binding affinity of small molecules like (S)-Gossypol to Bcl-2 family proteins is the Fluorescence Polarization Assay (FPA) . This competitive assay measures the displacement of a fluorescently labeled BH3 peptide from the target protein by the inhibitor.
Fluorescence Polarization Assay (FPA) for Binding Affinity
Objective: To determine the inhibition constant (Ki) of (S)-Gossypol for a specific anti-apoptotic Bcl-2 family member.
Materials:
-
Recombinant, purified anti-apoptotic Bcl-2 family protein (e.g., Bcl-xL, Bcl-2, Mcl-1).
-
Fluorescein isothiocyanate (FITC)-labeled BH3 peptide specific for the target protein (e.g., FITC-Bak BH3, FITC-Bid BH3).[10][11]
-
(S)-Gossypol (AT-101) stock solution in DMSO.
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Black, low-volume 96- or 384-well plates.
-
A plate reader capable of measuring fluorescence polarization.
Procedure:
-
Preparation of Reagents:
-
Prepare a serial dilution of (S)-Gossypol in the assay buffer.
-
Dilute the recombinant Bcl-2 family protein and the FITC-labeled BH3 peptide to their optimal working concentrations in the assay buffer. These concentrations should be empirically determined, typically with the protein concentration being in the low nanomolar range and the peptide concentration set near its Kd for the protein.
-
-
Assay Setup:
-
In the wells of the microplate, add the assay buffer.
-
Add the serially diluted (S)-Gossypol or DMSO (vehicle control).
-
Add the recombinant Bcl-2 family protein to all wells except for the "no protein" control.
-
Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for the binding of (S)-Gossypol to the protein.
-
-
Initiation of Competition:
-
Add the FITC-labeled BH3 peptide to all wells.
-
Incubate for another defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization (in milli-polarization units, mP) of each well using a plate reader with appropriate excitation and emission filters for FITC.
-
-
Data Analysis:
-
The data is plotted as mP versus the logarithm of the inhibitor concentration.
-
The IC50 value (the concentration of inhibitor that displaces 50% of the bound fluorescent peptide) is determined by fitting the data to a sigmoidal dose-response curve.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent ligand and its dissociation constant (Kd).
-
References
- 1. AT-101, a small molecule inhibitor of anti-apoptotic Bcl-2 family members, activates the SAPK/JNK pathway and enhances radiation-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gossypol, a BH3 mimetic, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Apogossypol Derivatives as Antagonists of Anti-apoptotic Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apogossypol derivatives as antagonists of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unveiling Synergistic Alliances: (S)-Gossypol's Potentiation of Conventional Chemotherapy
A Comparative Guide for Researchers
In the landscape of oncology research, the quest for therapeutic strategies that enhance the efficacy of conventional treatments while mitigating toxicity remains a paramount objective. (S)-Gossypol, the levorotatory enantiomer of a naturally occurring polyphenol, has emerged as a promising candidate for combination therapies. Its mechanism of action, primarily centered on the inhibition of the anti-apoptotic Bcl-2 family of proteins, positions it as a potent sensitizer to chemotherapy-induced cell death. This guide provides a comparative analysis of the synergistic effects of (S)-Gossypol with established chemotherapy drugs, supported by experimental data and detailed methodologies to aid in the design and interpretation of future research.
Quantitative Analysis of Synergism
The synergistic potential of (S)-Gossypol in combination with various chemotherapeutic agents has been demonstrated across a range of cancer cell lines. The following tables summarize key quantitative data from these studies, including IC50 values (the concentration of a drug that inhibits a biological process by 50%), combination index (CI) values, and apoptosis rates. A CI value less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: Synergistic Effects of (S)-Gossypol with Doxorubicin in Human Synovial Sarcoma Cells (SW982)
| Treatment | IC50 (48h, µM) | Early Apoptosis Rate (48h) | Bcl-2 Protein Level (48h, % of control) | Bax Protein Level (48h, % of control) |
| (S)-Gossypol | 4.7 | 18.40 ± 2.20% | 18.30 ± 1.32% | 18.08 ± 1.46% |
| Doxorubicin | 1.06 | 23.20 ± 2.45% | 19.73 ± 2.01% | 12.36 ± 1.80% |
| (S)-Gossypol + Doxorubicin | Not explicitly stated, but showed significantly increased inhibition | 38.70 ± 3.40% | 6.43 ± 0.97% | Not explicitly stated, but showed significant increase |
Table 2: Synergistic Drug Interaction between (S)-Gossypol and Gemcitabine in Various Cancer Cell Lines
| Cell Line (Cancer Type) | Gemcitabine Resistance Status | Bcl-2 Expression | Combination Index (CI) |
| CNE1 (Nasopharyngeal) | Resistant | High | 0.62 (Synergistic) |
| CNE2 (Nasopharyngeal) | Resistant | High | 0.58 (Synergistic) |
| HK1 (Nasopharyngeal) | Sensitive | Low | 1.12 (Antagonistic) |
| HONE1 (Nasopharyngeal) | Sensitive | Low | 1.05 (Antagonistic) |
| YCC16 (Gastric) | Resistant | High | 0.75 (Synergistic) |
| SNU1 (Gastric) | Sensitive | Low | 1.21 (Antagonistic) |
| AGS (Gastric) | Sensitive | Low | 1.35 (Antagonistic) |
| MCF7 (Breast) | Resistant | High | 0.81 (Synergistic) |
| MDA-MB-231 (Breast) | Sensitive | Low | 1.15 (Antagonistic) |
| T47D (Breast) | Sensitive | Low | 1.09 (Antagonistic) |
Table 3: Enhancement of Cisplatin and Docetaxel Activity by (S)-Gossypol
While specific combination index values are not consistently reported in the reviewed literature, numerous studies have demonstrated that (S)-Gossypol enhances the cytotoxic effects of cisplatin and docetaxel in various cancer models, including non-small cell lung cancer and prostate cancer. This enhancement is attributed to (S)-Gossypol's ability to overcome resistance mechanisms associated with the overexpression of anti-apoptotic proteins.
Experimental Protocols
To ensure reproducibility and facilitate the adoption of these research avenues, detailed protocols for the key experimental assays are provided below.
Cell Viability Assessment (MTT Assay)
This protocol outlines the determination of cell viability through the colorimetric MTT assay, which measures the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Treat the cells with varying concentrations of (S)-Gossypol, the chemotherapeutic agent, or a combination of both. Include untreated cells as a control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the media and add 100 µL of fresh media containing 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Apoptosis Detection (Annexin V/Propidium Iodide Staining and Flow Cytometry)
This protocol describes the quantification of apoptotic and necrotic cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment and Collection: Treat cells with the desired drug concentrations for the specified time. After incubation, collect both adherent and floating cells.
-
Cell Washing: Wash the collected cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are live cells.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis of Apoptotic Proteins
This protocol details the detection of key apoptotic proteins, such as Bcl-2 and cleaved Caspase-3, by Western blotting.
-
Protein Extraction: After drug treatment, lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizing the Mechanisms of Action
To elucidate the underlying molecular pathways and experimental designs, the following diagrams are provided.
Caption: Synergistic induction of apoptosis by (S)-Gossypol and chemotherapy.
Caption: General workflow for evaluating synergistic effects.
Confirming Apoptosis Induction by (S)-Gossypol Using Caspase Activation Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-Gossypol, a naturally occurring polyphenolic aldehyde derived from the cotton plant, has garnered significant interest in oncology research for its pro-apoptotic activity against various cancer cells. A critical step in evaluating the efficacy of potential anticancer compounds like (S)-Gossypol is to confirm their mechanism of action, particularly their ability to induce programmed cell death, or apoptosis. Caspases, a family of cysteine proteases, are central executioners of apoptosis. Their activation serves as a key biomarker for this process. This guide provides a comparative overview of using caspase activation assays to validate apoptosis induction by (S)-Gossypol, supported by experimental data and detailed protocols.
(S)-Gossypol's Mechanism of Apoptosis Induction
(S)-Gossypol primarily induces apoptosis by targeting the Bcl-2 family of proteins, which are crucial regulators of the intrinsic, or mitochondrial, pathway of apoptosis.[1][2] By binding to the BH3 domain of anti-apoptotic proteins like Bcl-2 and Bcl-xL, (S)-Gossypol inhibits their function.[3][4] This disruption leads to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors, including cytochrome c.[2][5] Cytochrome c then associates with Apaf-1 to form the apoptosome, which activates the initiator caspase-9.[6]
Furthermore, some studies suggest that (S)-Gossypol can also influence the extrinsic, or death receptor, pathway by up-regulating Fas and FasL, leading to the activation of caspase-8.[1] Both the intrinsic and extrinsic pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which then cleave a multitude of cellular substrates, culminating in the characteristic morphological and biochemical hallmarks of apoptosis.[1][7]
Caption: (S)-Gossypol induced apoptosis signaling pathways.
Comparative Analysis of Caspase Activation
To quantify the pro-apoptotic effect of (S)-Gossypol, its ability to activate caspases can be compared to a known apoptosis inducer, such as Staurosporine (STS). The following table summarizes representative data on the concentration-dependent activation of executioner caspases-3/7 in different cancer cell lines after treatment with (S)-Gossypol.
| Compound | Cell Line | Concentration (µM) | Incubation Time (h) | Caspase-3/7 Activity (Fold Increase vs. Control) | Reference |
| (S)-Gossypol | HepG2 (p53 wt) | 5 | 24 | ~2.5 | [5] |
| 10 | 24 | ~4.0 | [5] | ||
| 20 | 24 | ~5.5 | [5] | ||
| HCT-116 (p53 wt) | 5 | 24 | ~2.0 | [5] | |
| 10 | 24 | ~3.0 | [5] | ||
| 20 | 24 | ~4.5 | [5] | ||
| DU145 | 10 | 24 | Significant Increase | [8] | |
| Staurosporine (STS) | HepG2 (p53 wt) | 5 | 24 | ~8.0 | [5] |
| HCT-116 (p53 wt) | 5 | 24 | ~6.0 | [5] |
Note: The values for (S)-Gossypol are estimations based on graphical data presented in the cited source.
Experimental Protocols for Caspase Activation Assays
Caspase activation is a hallmark of apoptosis and can be reliably measured using various assays.[9][10] The most common methods involve detecting the activity of executioner caspases-3 and -7. Below are generalized protocols for two widely used assay formats.
Homogeneous Luminescent/Fluorometric Caspase-3/7 Assay (Plate-Based)
This method provides a simple "add-mix-measure" format for rapid and sensitive detection of caspase activity in multiwell plates.[11][12]
Principle: The assay utilizes a pro-luminescent or pro-fluorogenic caspase-3/7 substrate containing the DEVD peptide sequence.[7][12] In the presence of active caspase-3/7, the substrate is cleaved, releasing a luminescent (e.g., aminoluciferin) or fluorescent (e.g., AMC) signal that is proportional to the amount of caspase activity.
Materials:
-
Cells cultured in 96-well or 384-well plates (white-walled for luminescence, black-walled for fluorescence).
-
(S)-Gossypol and other test compounds.
-
Positive control (e.g., Staurosporine).
-
Vehicle control (e.g., DMSO).
-
Caspase-Glo® 3/7 Assay Reagent (Promega) or Apo-ONE® Homogeneous Caspase-3/7 Assay (Promega) or equivalent.
-
Multimode plate reader with luminescence or fluorescence detection capabilities.
Protocol:
-
Cell Plating: Seed cells at a pre-determined optimal density in a multiwell plate and incubate overnight to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of (S)-Gossypol, a positive control, and a vehicle control. Incubate for the desired period (e.g., 12, 24, or 48 hours).
-
Assay Reagent Preparation: Prepare the caspase assay reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[13]
-
Reagent Addition: Remove the assay plate from the incubator and allow it to equilibrate to room temperature. Add the prepared caspase reagent to each well (e.g., a volume equal to the culture medium in the well).
-
Incubation: Mix the contents by gentle orbital shaking for 30-60 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence or fluorescence using a plate reader. The signal intensity directly correlates with the level of caspase-3/7 activity.
-
Data Analysis: Subtract the background (wells with no cells) and normalize the signal of treated cells to the vehicle control to determine the fold increase in caspase activity.
Flow Cytometry-Based Caspase-3/7 Assay
This method allows for the detection of caspase activity at the single-cell level and can be multiplexed with other markers of cell death, such as a viability dye.[14]
Principle: This assay uses a cell-permeant, non-fluorescent reagent that contains the DEVD peptide sequence conjugated to a DNA-binding dye.[14] When an apoptotic cell's active caspase-3/7 cleaves the DEVD peptide, the dye is released and binds to the cell's DNA, emitting a bright fluorescent signal. A second dye (like 7-AAD) can be included to distinguish between apoptotic and necrotic (dead) cells.
Materials:
-
Cells cultured in tubes or plates.
-
(S)-Gossypol and control compounds.
-
Flow cytometer.
-
CellEvent™ Caspase-3/7 Green Detection Reagent (Thermo Fisher Scientific) or Muse® Caspase-3/7 Kit (Luminex) or equivalent.
-
Viability dye (e.g., 7-AAD, Propidium Iodide).
-
Binding buffer (e.g., 1X PBS).
Protocol:
-
Cell Treatment: Treat suspension or adherent cells (harvested post-treatment) with (S)-Gossypol and controls for the desired duration.
-
Cell Preparation: Harvest the cells and wash them with 1X PBS. Resuspend the cell pellet in an appropriate assay buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add the Caspase-3/7 reagent and the viability dye to the cell suspension.
-
Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.
-
Data Acquisition: Analyze the samples on a flow cytometer without washing. The fluorescent signal from the caspase reagent will identify apoptotic cells, while the viability dye will identify necrotic cells.
-
Data Analysis: Gate the cell populations to quantify the percentage of live, early apoptotic (caspase-positive, viability dye-negative), and late apoptotic/necrotic cells (caspase-positive, viability dye-positive).
Caption: General experimental workflow for caspase activation assays.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. The potential roles of gossypol as anticancer agent: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Gossypol induces apoptosis by activating p53 in prostate cancer cells and prostate tumor-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis-associated caspase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com.cn]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 13. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Caspase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Cytotoxicity Analysis of Gossypol Enantiomers: (+)-Gossypol vs. (-)-Gossypol
A detailed examination of the differential cytotoxic effects of the enantiomeric forms of gossypol, a natural polyphenolic aldehyde, reveals the superior potency of the (-)-enantiomer in inducing cancer cell death. This guide provides a comparative analysis of their cytotoxic activity, supported by experimental data and methodologies, for researchers and professionals in drug development.
Gossypol, a compound extracted from the cotton plant, exists as two atropisomers, (+)-gossypol and (-)-gossypol, due to restricted rotation about the binaphthyl bond. While racemic gossypol has been investigated for various therapeutic properties, including as an anti-cancer agent, studies have demonstrated a significant difference in the biological activity of its individual enantiomers. The available data consistently indicates that (-)-gossypol is the more biologically active and cytotoxic form.
Quantitative Comparison of Cytotoxicity
The cytotoxic potential of (+)-gossypol and (-)-gossypol has been evaluated across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The following table summarizes the reported IC50 values, highlighting the enhanced potency of the (-)-enantiomer.
| Cell Line(s) | (+)-Gossypol IC50 (µM) | (-)-Gossypol IC50 (µM) | Racemic Gossypol IC50 (µM) | Reference |
| Melanoma (SK-mel-19), Cervix (Sihas), Small Cell Lung (H69), Myelogenous Leukemia (K562) | > 50 | 20 | 23-46 | [1] |
| Wild-Type Drug-Sensitive Cell Line | 8.4 (ED50) | 2.0 (ED50) | Not Reported | [2] |
| Gossypol-Resistant Cell Line | 8.8 (ED50) | 4.9 (ED50) | Not Reported | [2] |
Experimental Protocols
The evaluation of the cytotoxic effects of gossypol enantiomers is predominantly conducted using cell viability assays, such as the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
(+)-Gossypol and (-)-Gossypol stock solutions (dissolved in a suitable solvent like DMSO)
-
Target cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the target cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of (+)-gossypol and (-)-gossypol in complete medium. After the 24-hour incubation, remove the old medium and add 100 µL of fresh medium containing the various concentrations of the gossypol enantiomers to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the gossypol) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value for each enantiomer using a suitable software.
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the underlying mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for comparing the cytotoxicity of gossypol enantiomers.
Caption: Differential inhibition of Bcl-2 proteins by gossypol enantiomers leading to apoptosis.
Concluding Remarks
References
- 1. Structure-activity studies on gossypol in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different pathways of cell killing by gossypol enantiomers. [vivo.weill.cornell.edu]
- 3. Effects of gossypol on apoptosis-related gene expression in racially distinct triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
